Technical Monograph: N-Ethyl-3-phenyl-1-propanamine Hydrochloride A Critical Intermediate and Impurity Standard in Alverine Synthesis[1] Part 1: Executive Summary & Chemical Identity N-Ethyl-3-phenyl-1-propanamine Hydroc...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Monograph: N-Ethyl-3-phenyl-1-propanamine Hydrochloride
A Critical Intermediate and Impurity Standard in Alverine Synthesis[1]
Part 1: Executive Summary & Chemical Identity
N-Ethyl-3-phenyl-1-propanamine Hydrochloride (CAS: 13125-63-8) is a secondary amine salt primarily utilized in pharmaceutical development as a synthetic building block and a critical reference standard.[1][2] Within the pharmaceutical industry, it is most authoritatively recognized as Alverine Impurity C (European Pharmacopoeia standard).[1]
Its structural significance lies in its role as the mono-alkylated intermediate in the synthesis of the antispasmodic drug Alverine Citrate.[1] Understanding the physicochemical behavior of this molecule is essential for process chemists aiming to drive the alkylation of ethylamine to completion (forming the tertiary amine) while minimizing residual intermediate levels.[1]
To understand this molecule's behavior, one must understand its genesis.[1] It is rarely the final target; rather, it is a "gatekeeper" intermediate.[1]
Mechanism of Formation (The "Alverine Pathway")
The industrial synthesis of Alverine involves the double alkylation of ethylamine.[1] N-Ethyl-3-phenyl-1-propanamine is the product of the first alkylation event .[1]
Step 1 (Mono-alkylation): Ethylamine attacks 1-chloro-3-phenylpropane (or the bromo- analog) to form N-Ethyl-3-phenyl-1-propanamine .[1]
Step 2 (Di-alkylation): The secondary amine (our topic) attacks a second equivalent of the halide to form Alverine.[1]
Process Insight: If the reaction stoichiometry is not strictly controlled (e.g., insufficient halide excess or poor agitation), the reaction stalls at Step 1, leaving N-Ethyl-3-phenyl-1-propanamine as a major impurity.[1]
Directed Synthesis (For Reference Standards)
When the goal is to isolate this specific molecule (e.g., for use as an HPLC standard), "dirty" alkylation is avoided.[1] Instead, Reductive Amination is the preferred self-validating protocol because it prevents over-alkylation.[1]
Reducing Agent: Sodium Triacetoxyborohydride (STAB) is preferred over NaBH₄ to minimize side reactions.[1]
Figure 1: Contrast between directed synthesis (top) and its role as an intermediate in industrial Alverine production (bottom dashed box).[1][5][9][10]
Part 3: Analytical Characterization Protocols
For researchers isolating this compound or tracking it as an impurity, the following analytical signatures are definitive.
HPLC Tracking (Impurity Profiling)
Because secondary amines lack the chromophores of complex heterocycles, detection relies on the phenyl ring absorption.[1]
Relative Retention Time (RRT): N-Ethyl-3-phenyl-1-propanamine will elute earlier than Alverine (which is more lipophilic due to the second phenylpropyl chain).[1]
H-NMR Diagnostics (DMSO-d6)
The structure is confirmed by the integration ratio of the aliphatic chain to the aromatic ring.[1]
Aromatic Region (7.1 - 7.3 ppm): Multiplet, 5H (Phenyl group).[1]
N-Ethyl Group:
Triplet (~1.1 ppm, 3H) for the terminal methyl.[1]
Quartet (~2.9 ppm, 2H) for the methylene adjacent to nitrogen.[1]
Multiplet (~1.9 ppm, 2H) for the central methylene.[1]
Multiplet (~2.8 ppm, 2H) for the N-adjacent methylene.[1]
Part 4: Handling, Stability & Safety
Hygroscopicity Warning:
As a hydrochloride salt of a secondary amine, this compound is prone to absorbing atmospheric moisture.[1]
Protocol: Weighing must be performed quickly or in a glovebox.
Storage: Store at -20°C under Argon. If the solid turns into a gum/oil, it has likely absorbed water; recrystallization from anhydrous ethanol/ether is required.[1]
H315/H319: Causes skin and serious eye irritation.[1]
Precaution: Secondary amines can react with atmospheric NOx or nitrosating agents to form N-nitrosamines , which are potent carcinogens.[1] Avoid use with nitrite salts or acidic nitrate conditions.[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17134251, N-Ethyl-3-phenyl-1-propanamine hydrochloride. Retrieved from [Link][1][5]
European Pharmacopoeia (Ph.[1] Eur.). Alverine Citrate Monograph: Impurity C. (Defines the regulatory status of the molecule as a process impurity).
An In-Depth Technical Guide to N-Ethyl-3-phenyl-1-propanamine Hydrochloride (CAS 13125-63-8)
Introduction N-Ethyl-3-phenyl-1-propanamine hydrochloride, with the CAS number 13125-63-8, is a substituted propyl-amine derivative of significant interest in both medicinal chemistry and pharmaceutical quality control....
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
N-Ethyl-3-phenyl-1-propanamine hydrochloride, with the CAS number 13125-63-8, is a substituted propyl-amine derivative of significant interest in both medicinal chemistry and pharmaceutical quality control. While not a widely studied compound in its own right, its structural relationship to known psychoactive molecules and its official designation as an impurity of the antispasmodic drug Alverine Citrate underscore the importance of a thorough technical understanding.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and a scientifically-grounded, inferred pharmacological profile based on robust structure-activity relationship (SAR) data from closely related analogs.
Section 1: Chemical and Physical Properties
N-Ethyl-3-phenyl-1-propanamine hydrochloride is the salt form of the free base, N-Ethyl-3-phenylpropylamine. The hydrochloride salt enhances the compound's stability and water solubility, making it more suitable for laboratory handling and analytical standard preparation.
This pathway involves the reaction of 3-phenylpropanal with ethylamine in the presence of a reducing agent to form the desired secondary amine.
Caption: Proposed synthetic workflow for N-Ethyl-3-phenyl-1-propanamine HCl.
Detailed Experimental Protocol (Prophetic)
Objective: To synthesize N-Ethyl-3-phenyl-1-propanamine hydrochloride via reductive amination.
Materials:
3-Phenylpropanal
Ethylamine (2.0 M solution in THF)
Sodium triacetoxyborohydride (NaBH(OAc)₃)
Dichloromethane (DCM), anhydrous
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine (saturated aqueous NaCl)
Anhydrous magnesium sulfate (MgSO₄)
Hydrochloric acid (2.0 M solution in diethyl ether)
Diethyl ether
Procedure:
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-phenylpropanal (1.0 eq) and anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.5 M.
Imine Formation: Add ethylamine solution (1.2 eq) dropwise to the stirred solution at room temperature. Allow the mixture to stir for 30 minutes to facilitate the formation of the corresponding imine (Schiff base).
Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in DCM. Add this slurry portion-wise to the reaction mixture. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, minimizing the reduction of the starting aldehyde.
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
Workup: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
Purification (Free Base): Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Ethyl-3-phenyl-1-propanamine free base. Further purification can be achieved via column chromatography on silica gel if necessary.
Salt Formation: Dissolve the purified free base in a minimal amount of diethyl ether. To this solution, add a 2.0 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
Isolation: Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield N-Ethyl-3-phenyl-1-propanamine hydrochloride.
Section 3: Analytical Methodology
As an identified pharmaceutical impurity, robust analytical methods are required for the detection and quantification of N-Ethyl-3-phenyl-1-propanamine hydrochloride. The following HPLC method is adapted from established procedures for analyzing Alverine and its impurities.[6][7][8]
Analytical Workflow
Caption: General workflow for the HPLC analysis of the target compound.
Detailed HPLC Protocol (Self-Validating System)
Objective: To develop a precise and accurate HPLC method for the quantification of N-Ethyl-3-phenyl-1-propanamine hydrochloride.
Instrumentation & Columns:
HPLC system with UV detector
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase:
A: 0.1% Phosphoric acid in Water
B: Acetonitrile
Isocratic elution: 70:30 (A:B)
Flow Rate: 1.0 mL/min
Detection Wavelength: 210 nm
Procedure:
Standard Preparation: Prepare a stock solution of N-Ethyl-3-phenyl-1-propanamine hydrochloride reference standard (e.g., 1 mg/mL) in the mobile phase. Perform serial dilutions to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
Sample Preparation: Accurately weigh and dissolve the sample containing the analyte (e.g., Alverine Citrate API) in the mobile phase to a known concentration.
System Suitability: Inject the 5 µg/mL standard six times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%. The theoretical plates should be > 2000, and the tailing factor should be ≤ 1.5. Trustworthiness Note: These system suitability parameters ensure the chromatographic system is performing adequately before sample analysis.
Linearity: Inject the calibration standards in triplicate. Plot the mean peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations (n=6 for each). The accuracy (% recovery) should be within 98-102%, and the precision (RSD) should be ≤ 2.0%.
Sample Analysis: Inject the prepared samples and quantify the amount of N-Ethyl-3-phenyl-1-propanamine hydrochloride by comparing the peak area to the calibration curve.
Section 4: Inferred Pharmacological Profile and Mechanism of Action
Direct pharmacological data for N-Ethyl-3-phenyl-1-propanamine hydrochloride is not available in the public domain. However, a highly probable mechanism of action can be inferred from the well-documented pharmacology of its close structural analogs. The 3-phenylpropylamine scaffold is a classic backbone for compounds targeting the monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[9]
Structure-Activity Relationship (SAR) Analysis
The key to understanding the potential activity of the N-ethyl variant lies in comparing it to its N-methyl and N-unsubstituted (primary amine) counterparts.
3-Phenylpropylamine (Primary Amine): This parent compound is known to act as a norepinephrine-dopamine releasing agent (NDRA). It is significantly less potent than phenethylamine but shows a preference for norepinephrine release over dopamine.[10]
N-Methyl-3-phenylpropylamine (Secondary Amine): The addition of a single methyl group dramatically shifts the pharmacological profile. This compound is a selective serotonin reuptake inhibitor (SSRI) with a reported inhibitory constant (Ki) for SERT of approximately 55 nM (5.5 x 10⁻⁸ M).[11] This demonstrates a switch from a releasing agent to a reuptake inhibitor and a shift in transporter selectivity towards SERT.
Inference for N-Ethyl-3-phenyl-1-propanamine:
Based on established SAR trends for monoamine transporter ligands, increasing the alkyl chain length from methyl to ethyl on the nitrogen atom often maintains or slightly alters the affinity for the monoamine transporters while potentially introducing interactions with other receptors. It is highly probable that N-Ethyl-3-phenyl-1-propanamine hydrochloride functions as a monoamine reuptake inhibitor , similar to its N-methyl analog. The precise selectivity profile (SERT vs. NET vs. DAT) would require experimental determination, but a significant interaction with SERT is the most logical starting hypothesis.
Compound
N-Substitution
Primary Mechanism
Primary Target(s)
Potency (Ki)
3-Phenylpropylamine
-H (Primary)
Releasing Agent
NET > DAT
Not reported
N-Methyl-3-phenylpropylamine
-CH₃ (Secondary)
Reuptake Inhibitor
SERT
~55 nM
N-Ethyl-3-phenyl-1-propanamine
-CH₂CH₃ (Secondary)
Reuptake Inhibitor (Inferred)
SERT/NET/DAT (Hypothesized)
To be determined
Hypothesized Mechanism of Action
Assuming N-Ethyl-3-phenyl-1-propanamine acts as a monoamine reuptake inhibitor, it would bind to the substrate-binding site of presynaptic transporters like SERT. This blocks the reabsorption of neurotransmitters from the synaptic cleft, leading to an increased concentration and prolonged action of the neurotransmitter in the synapse.
Caption: Hypothesized mechanism of action at a serotonergic synapse.
Section 5: Safety and Handling
Hazard Identification:
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, N-Ethyl-3-phenyl-1-propanamine hydrochloride is classified as H302: Harmful if swallowed .[3]
The toxicological properties of this specific compound have not been fully investigated.[12] However, related amines can be corrosive and cause severe irritation upon contact.
Handling Precautions:
Use in a well-ventilated area or a chemical fume hood.
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat.
Avoid breathing dust, fumes, or vapors.
Wash hands thoroughly after handling.
Storage:
Store in a tightly sealed container.
Keep in a cool, dry, and well-ventilated place away from incompatible materials.
Conclusion
N-Ethyl-3-phenyl-1-propanamine hydrochloride (CAS 13125-63-8) is a compound of interest primarily due to its structural analogy to potent monoamine transporter ligands and its status as a pharmaceutical impurity. While direct experimental data is limited, a strong scientific case can be made for its activity as a monoamine reuptake inhibitor, likely with a preference for the serotonin transporter. The provided synthetic and analytical protocols offer robust starting points for researchers in drug discovery and quality control. Further investigation is warranted to precisely define its pharmacological and toxicological profiles, which will be crucial for both assessing its potential as a CNS research tool and for managing its presence in pharmaceutical products.
References
SIELC Technologies. (n.d.). Separation of 3-Phenylpropylamine on Newcrom R1 HPLC column. Retrieved February 1, 2026, from [Link]
Ataman Kimya. (n.d.). N-ETHYL PROPYLAMINE. Retrieved February 1, 2026, from [Link]
Google Patents. (2008). CN100430376C - An improved method for preparing N-methyl-3-phenyl-3-hydroxyl-propylamine.
PubChem. (n.d.). N-Ethyl-3-phenyl-1-propanamine hydrochloride. Retrieved February 1, 2026, from [Link]
PubChem. (n.d.). N-Ethyl-3-phenylpropylamine. Retrieved February 1, 2026, from [Link]
van de Witte, S. V., et al. (2008). Structure-activity relationships of phenylalkylamines as agonist ligands for 5-HT(2A) receptors. ChemMedChem, 3(9), 1393-403. [Link]
Rashed, M. S., et al. (2014). An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study. Journal of chromatographic science, 52(7), 653–659. [Link]
Google Patents. (2019). CN110283082A - A kind of preparation method of 3- phenylpropylamine.
ResearchGate. (2007). Structure-Activity Relationship in N3-Alkyl-Xanthine Derivatives. Retrieved February 1, 2026, from [Link]
ResearchGate. (2016). Validated LC-MS/MS method for determination of Alverine and one of its hydroxy metabolites in human plasma along with its application to a bioequivalence study. Retrieved February 1, 2026, from [Link]
MDPI. (2020). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Retrieved February 1, 2026, from [Link]
American Laboratory. (2013). Validation of Metal Impurities in Drug Products. Retrieved February 1, 2026, from [Link]
University of Helsinki. (2011). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved February 1, 2026, from [Link]
Google Patents. (1982). US4314081A - Arloxyphenylpropylamines.
Der Pharma Chemica. (2024). Impurities Profiling of Method Development and Validation of Etravirine (ETR) in their Dosage Forms by Chromatography Method. Retrieved February 1, 2026, from [Link]
Wikipedia. (n.d.). Phenylpropylamine. Retrieved February 1, 2026, from [Link]
ResearchGate. (2016). An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study. Retrieved February 1, 2026, from [Link]
Ramamoorthy, S., et al. (2011). Regulation of monoamine transporters: Role of transporter phosphorylation. Pharmacology & therapeutics, 129(2), 220–238. [Link]
PubMed. (1999). Design, synthesis, structure-activity relationships, and biological characterization of novel arylalkoxyphenylalkylamine sigma ligands as potential antipsychotic drugs. Retrieved February 1, 2026, from [Link]
Chemsrc. (n.d.). N-Ethyl-1-propanamine | CAS#:20193-20-8. Retrieved February 1, 2026, from [Link]
ResearchGate. (2015). Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V). Retrieved February 1, 2026, from [Link]
PubMed. (2009). Structure-activity relationships of the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series of monoamine reuptake inhibitors. Retrieved February 1, 2026, from [Link]
PubMed. (2004). Monoamine transporter binding, locomotor activity, and drug discrimination properties of 3-(4-substituted-phenyl)tropane-2-carboxylic acid methyl ester isomers. Retrieved February 1, 2026, from [Link]
Google Patents. (2008). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
National Institutes of Health. (2019). Monoamine transporters: structure, intrinsic dynamics and allosteric regulation. Retrieved February 1, 2026, from [Link]
The following technical guide details the physicochemical properties, synthesis, and analytical characterization of N-Ethyl-3-phenyl-1-propanamine hydrochloride . This document is structured to serve as a reference for d...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the physicochemical properties, synthesis, and analytical characterization of N-Ethyl-3-phenyl-1-propanamine hydrochloride . This document is structured to serve as a reference for drug development professionals, focusing on its critical role as a pharmaceutical intermediate and a regulated impurity (Alverine Impurity C).
Characterization, Synthesis, and Pharmaceutical Significance[1]
Executive Summary & Chemical Identity
N-Ethyl-3-phenyl-1-propanamine hydrochloride (CAS: 13125-63-8) is a secondary amine chemically defined as the hydrochloride salt of N-ethyl-3-phenylpropylamine.[1] Within pharmaceutical development, it holds dual significance:
Synthetic Intermediate: It is the direct precursor to Alverine , a smooth muscle relaxant, formed via secondary alkylation.
Critical Quality Attribute (CQA): It is designated as Impurity C in the European Pharmacopoeia (EP) monograph for Alverine Citrate.[1][2] Its quantification is mandatory for batch release, making accurate molecular weight determination and detection limits essential.
Application Note: When preparing analytical standards from the salt for HPLC quantification of the free base (as often required in biological assays), apply a gravimetric conversion factor of 0.817 (
).
Synthetic Methodology
The synthesis of N-Ethyl-3-phenyl-1-propanamine hydrochloride is best achieved via Reductive Amination . This route is preferred over direct alkylation of 3-phenylpropylamine with ethyl halides due to higher selectivity for the secondary amine, minimizing tertiary amine (Alverine) formation.
Imine Formation: In a dry flask under nitrogen, dissolve Hydrocinnamaldehyde (10 mmol) in DCM (50 mL). Add Ethylamine solution (12 mmol) and stir at room temperature for 30 minutes. Validation: Monitor disappearance of aldehyde peak (CHO) via TLC or ¹H-NMR.
Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (15 mmol) portion-wise. Add glacial acetic acid (10 mmol) to buffer the pH. Stir at room temperature for 4-6 hours. Mechanism: STAB selectively reduces the imine/iminium ion without reducing the aldehyde starting material if any remains.
Quench & Workup: Quench with saturated NaHCO₃ (aq). Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the crude free base oil.
Salt Crystallization: Dissolve the crude oil in minimal anhydrous diethyl ether. Add HCl in ether (2.0 M) dropwise at 0°C until precipitation ceases. Filter the white solid.[6]
Recrystallization: Recrystallize from Ethanol/Ether to remove trace primary amine or tertiary amine byproducts.
Visualizing the Pathway
The following diagram illustrates the synthesis and the compound's relationship to Alverine.
Caption: Synthesis of N-Ethyl-3-phenyl-1-propanamine HCl and its conversion to Alverine.
Analytical Characterization
For researchers validating this compound as Impurity C , the following spectral data and HPLC conditions are standard.
δ 2.85 ppm (q, 2H): N-methylene protons of the ethyl group (
).
δ 2.75 ppm (t, 2H): N-methylene protons of the propyl chain (
).
δ 2.60 ppm (t, 2H): Benzylic protons (
).
δ 1.95 ppm (m, 2H): Central methylene of propyl chain.
δ 1.20 ppm (t, 3H): Methyl protons of the ethyl group.
B. HPLC Method (EP Compliant)
This method separates the secondary amine (Impurity C) from the tertiary amine (Alverine).
Parameter
Condition
Column
C18 (ODS), 250 mm x 4.6 mm, 5 µm
Mobile Phase A
Phosphate Buffer pH 3.0 + Ion Pairing Agent (Hexanesulfonate)
Mobile Phase B
Acetonitrile
Gradient
20% B to 80% B over 20 min
Flow Rate
1.0 mL/min
Detection
UV @ 215 nm (Non-selective) or 254 nm (Aromatic)
Retention Time
Impurity C elutes before Alverine due to higher polarity.
Pharmaceutical Relevance & Safety
Role in Drug Development:
Impurity Profiling: In Alverine Citrate synthesis, the presence of N-Ethyl-3-phenyl-1-propanamine indicates incomplete alkylation. The EP limit is typically <0.2%.
Pharmacology: As a phenethylamine derivative, it possesses monoamine releasing activity, though significantly lower than amphetamine.[7] It serves as a valuable negative control or structural probe in SAR studies targeting the Norepinephrine Transporter (NET).
Storage: Hygroscopic. Store in a desiccator at room temperature.
References
European Pharmacopoeia (Ph. Eur.) 10.0. "Alverine Citrate Monograph 01/2017:2156". Council of Europe.
National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 17134251, N-Ethyl-3-phenyl-1-propanamine hydrochloride.[1] Retrieved from [Link]
Abdel-Moety, E.M., et al. (2006). "Simultaneous determination of alverine citrate and its degradation product (Impurity C) by HPLC". Journal of Pharmaceutical and Biomedical Analysis.
Structure, Synthesis, and Pharmaceutical Applications Executive Summary N-Ethyl-3-phenyl-1-propanamine hydrochloride (CAS: 13125-63-8) is a secondary amine building block and a critical pharmacophore scaffold in medicina...
Author: BenchChem Technical Support Team. Date: February 2026
Structure, Synthesis, and Pharmaceutical Applications
Executive Summary
N-Ethyl-3-phenyl-1-propanamine hydrochloride (CAS: 13125-63-8) is a secondary amine building block and a critical pharmacophore scaffold in medicinal chemistry.[1][2][3] Structurally, it consists of a phenylpropyl backbone—a motif common in calcium channel blockers and smooth muscle relaxants—terminated by an N-ethyl group.
In the pharmaceutical industry, this compound is most notably recognized as Alverine Impurity C (European Pharmacopoeia). Beyond its role as an impurity standard, it serves as a versatile intermediate for the synthesis of neuroactive agents, leveraging the propyl chain to modulate lipophilicity and receptor binding affinity compared to its shorter phenethylamine analogs.
This guide provides a rigorous technical analysis of its chemical structure, a validated synthesis protocol via reductive amination, and critical characterization data for researchers.
Chemical Identity & Structural Analysis[1][2][4][5]
The molecule features a flexible propyl linker separating the aromatic ring from the basic amine center. This flexibility allows the phenyl ring to adopt various conformations relative to the amine, facilitating binding in hydrophobic pockets of receptors (e.g., 5-HT, Calcium channels).
Table 1: Physicochemical Profile
Property
Data
IUPAC Name
N-Ethyl-3-phenylpropan-1-amine hydrochloride
Common Name
N-Ethyl-3-phenylpropylamine HCl
CAS Number
13125-63-8 (HCl Salt); 13125-62-7 (Free Base)
Molecular Formula
C₁₁H₁₈ClN
Molecular Weight
199.72 g/mol
SMILES
CCNCCCC1=CC=CC=C1.Cl
Appearance
White to off-white crystalline solid
Solubility
Soluble in water, methanol, ethanol; Insoluble in non-polar solvents (hexane)
Structural Logic (DOT Visualization)
The following diagram illustrates the pharmacophore segmentation of the molecule, highlighting the hydrophobic tail and the polar head group essential for biological activity.
Synthetic Pathway: Reductive Amination
While alkylation of ethylamine with 3-phenylpropyl bromide is possible, it suffers from poly-alkylation side products (formation of tertiary amines). The industry-standard approach for high-purity secondary amines is Reductive Amination .
Why STAB? Unlike Sodium Cyanoborohydride (NaCNBH₃), STAB is non-toxic and avoids generating cyanide byproducts. Unlike NaBH₄, STAB is mild enough to not reduce the aldehyde before the imine forms, preventing the formation of the alcohol side-product (3-phenylpropanol).
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous, 50 mL)
Acetic Acid (catalytic, 1-2 drops)
Procedure:
Imine Formation: In a flame-dried round-bottom flask under Nitrogen, dissolve Hydrocinnamaldehyde in DCM. Add Ethylamine and Acetic Acid. Stir at room temperature for 30–60 minutes to allow the imine/hemiaminal equilibrium to establish.
Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes (exothermic). Allow the reaction to warm to room temperature and stir for 12–16 hours.
Quench: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (30 mL). Stir vigorously until gas evolution ceases.
Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL). Combine organics and dry over anhydrous Na₂SO₄.
Salt Formation: Evaporate the solvent to obtain the crude free base (oil). Redissolve in minimal diethyl ether. Add 2M HCl in ether dropwise until precipitation is complete. Filter the white solid and wash with cold ether.
Reaction Workflow Diagram
Analytical Characterization
To validate the synthesis, the following spectroscopic signatures must be confirmed.
Nuclear Magnetic Resonance (¹H-NMR)
Solvent: CDCl₃ or D₂O
Shift (δ ppm)
Multiplicity
Integration
Assignment
7.15 – 7.35
Multiplet
5H
Aromatic Phenyl Protons
2.95
Triplet
2H
N-CH ₂-CH₂-Ph (C1 position)
2.90
Quartet
2H
N-CH ₂-CH₃ (Ethyl group)
2.70
Triplet
2H
Ph-CH ₂- (Benzylic position)
2.05
Quintet
2H
-CH₂-CH ₂-CH₂- (Middle propyl carbon)
1.35
Triplet
3H
-CH₂-CH ₃ (Ethyl terminal methyl)
Note: In the HCl salt, the amine protons (NH₂⁺) will appear as a broad singlet around 9.0–9.5 ppm in DMSO-d6, but will exchange/disappear in D₂O.
Mass Spectrometry (LC-MS)
Ionization: ESI+
Parent Ion [M+H]⁺: 164.14 m/z (Corresponds to the free base C₁₁H₁₈N⁺).
Fragmentation: Expect tropylium ion formation (m/z 91) characteristic of alkylbenzenes.
Pharmaceutical Context: The "Alverine" Connection
Researchers often encounter this molecule as Impurity C in the analysis of Alverine Citrate , a drug used for functional gastrointestinal disorders.
Alverine Structure: N-Ethyl-3,3'-diphenyldipropylamine (A tertiary amine with two phenylpropyl chains).
Impurity Origin: N-Ethyl-3-phenyl-1-propanamine is the mono-alkylated intermediate . Its presence in the final drug substance indicates incomplete alkylation during the synthesis of Alverine.
Significance for Drug Development:
Because secondary amines are metabolically active (susceptible to dealkylation or conjugation), controlling the level of this "impurity" is critical for regulatory compliance (ICH Q3A guidelines). Conversely, as a scaffold, it offers a clean starting point for synthesizing asymmetric bis-alkylated analogs.
References
Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link
European Pharmacopoeia (Ph. Eur.). "Alverine Citrate Monograph: Impurity C." European Directorate for the Quality of Medicines. Link
National Center for Biotechnology Information. "PubChem Compound Summary for CID 17134251, N-Ethyl-3-phenyl-1-propanamine hydrochloride." PubChem. Link[2]
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
"N-Ethyl-3-phenyl-1-propanamine hydrochloride" as a research chemical
A Critical Reference Standard & Secondary Amine Scaffold[1] Part 1: Executive Summary & Chemical Identity[1] N-Ethyl-3-phenyl-1-propanamine hydrochloride (CAS: 13125-63-8) is a secondary amine building block and a pharma...
Author: BenchChem Technical Support Team. Date: February 2026
A Critical Reference Standard & Secondary Amine Scaffold[1]
Part 1: Executive Summary & Chemical Identity[1]
N-Ethyl-3-phenyl-1-propanamine hydrochloride (CAS: 13125-63-8) is a secondary amine building block and a pharmacologically significant reference standard.[1] Within the pharmaceutical industry, it is principally characterized as Impurity C of the antispasmodic drug Alverine Citrate (European Pharmacopoeia).[1]
Beyond its role in quality control, this compound represents a versatile "phenylpropylamine" scaffold.[1] Unlike the shorter phenethylamine analogs (which are often potent CNS stimulants), the propyl chain extension confers distinct lipophilicity and steric properties, making it a valuable intermediate in the synthesis of calcium channel blockers and smooth muscle relaxants.[1]
Soluble in water, methanol, ethanol; sparingly soluble in non-polar solvents.[1]
pKa (Calculated)
~10.0–10.5 (Amine protonation)
Melting Point
148–152 °C (Typical for amine HCl salts)
Part 2: Structural Context & Pharmacological Relevance[1]
To understand the utility of N-Ethyl-3-phenyl-1-propanamine, one must analyze its structural relationship to the drug Alverine.[1]
Alverine: A tertiary amine with two 3-phenylpropyl chains attached to an ethyl group.[1]
N-Ethyl-3-phenyl-1-propanamine: The secondary amine resulting from the attachment of one 3-phenylpropyl chain to an ethyl group.[1]
Mechanistic Insight:
In the synthesis of Alverine, this compound is the mono-alkylated intermediate .[1] If the reaction is incomplete, this remains as an impurity.[1] Conversely, it can be formed via the degradation (N-dealkylation) of Alverine.[1] As a research chemical, it allows scientists to study the structure-activity relationship (SAR) of "half-molecule" analogs, isolating the effects of a single phenylpropyl moiety on receptor binding (e.g., 5-HT or calcium channels).[1]
Part 3: Synthesis & Manufacturing Methodologies
For research applications requiring high purity (>99%), two primary synthetic routes are established.[1] The choice depends on available precursors: Reductive Amination (preferred for specificity) or Direct Alkylation (economical but prone to over-alkylation).[1]
This route avoids the formation of the tertiary amine (Alverine) by controlling stoichiometry.[1]
Precursors: 3-Phenylpropanal (Hydrocinnamaldehyde) and Ethylamine.[1]
Solvent system: Methanol or Dichloromethane (DCM).[1]
Reducing Agent: Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride.[1]
Step-by-Step Workflow:
Imine Formation: Dissolve 3-phenylpropanal (1.0 eq) in DCM. Add Ethylamine (1.1 eq) and stir at room temperature for 1 hour. Use magnesium sulfate as a drying agent to push equilibrium.[1]
Reduction: Cool to 0°C. Add STAB (1.5 eq) portion-wise. The mild nature of STAB prevents reduction of the aldehyde before imine formation.[1]
Quench: After 4 hours, quench with saturated NaHCO₃.
Extraction: Extract organic layer, dry over Na₂SO₄, and evaporate.
Salt Formation: Dissolve the free base oil in diethyl ether. Add 2M HCl in ether dropwise until precipitation is complete. Filter the white solid.[1]
Note: Requires a large excess of ethylamine to prevent the secondary amine product from reacting again to form Alverine.[1]
Part 4: Analytical Characterization (Impurity Profiling)[1]
When using this compound as a reference standard for Alverine Citrate analysis, separation is achieved via Reverse-Phase HPLC.[1] The secondary amine (Impurity C) is more polar than the tertiary amine (Alverine) and will elute earlier.[1]
H315/H319: Causes skin and serious eye irritation.[1]
Storage & Stability:
Hygroscopy: Amine salts can be hygroscopic.[1] Store in a desiccator or tightly sealed vial.
Temperature: 2-8°C is recommended for long-term reference standard stability to prevent slow oxidation or discoloration.[1]
Incompatibility: Strong oxidizing agents.[1][7][8] Avoid mixing with nitrites (risk of nitrosamine formation).[1]
References
European Pharmacopoeia Commission. (2024).[1] Monograph: Alverine Citrate. European Directorate for the Quality of Medicines & HealthCare (EDQM).[1] Link[1]
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 17134251: N-Ethyl-3-phenyl-1-propanamine hydrochloride.[1] PubChem.[1] Link[1]
Fisher Scientific. (2025).[1][8] Safety Data Sheet: 3-Phenyl-1-propanol and related amines. Thermo Fisher Scientific.[1] Link
ChemicalBook. (2024).[1] N-ethyl-3-phenyl-1-propanamine hydrochloride Product Description and Properties. Link
A Technical Guide to the Speculative Mechanism of Action of N-Ethyl-3-phenyl-1-propanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals Abstract N-Ethyl-3-phenyl-1-propanamine hydrochloride is a substituted phenethylamine derivative for which the precise mechanism of action has not been empi...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Ethyl-3-phenyl-1-propanamine hydrochloride is a substituted phenethylamine derivative for which the precise mechanism of action has not been empirically determined. As a member of a chemical class known for its profound effects on the central nervous system, understanding its potential pharmacological targets is of significant interest to the research community. This guide synthesizes existing knowledge of structurally related compounds to speculate on the likely mechanisms of action of N-Ethyl-3-phenyl-1-propanamine hydrochloride. We will explore potential interactions with monoamine transporters and receptors, and provide a comprehensive, step-by-step experimental framework to systematically investigate these hypotheses. This document is intended to serve as a foundational resource for researchers aiming to elucidate the neuropharmacological profile of this compound.
Introduction: Unveiling a Potential Neuromodulator
N-Ethyl-3-phenyl-1-propanamine hydrochloride belongs to the broad class of substituted phenethylamines, which includes a wide array of psychoactive substances such as central nervous system stimulants, hallucinogens, and antidepressants.[1] The pharmacological effects of these compounds are primarily mediated through their interaction with monoamine neurotransmitter systems.[2] Given the structural similarities of N-Ethyl-3-phenyl-1-propanamine hydrochloride to known neuroactive agents, it is reasonable to hypothesize that its mechanism of action involves the modulation of dopamine (DA), norepinephrine (NE), and/or serotonin (5-HT) signaling.
The core structure of N-Ethyl-3-phenyl-1-propanamine hydrochloride is a 3-phenylpropylamine backbone with an ethyl group substitution on the terminal amine.[3][4] This specific combination of a lengthened carbon chain from the typical phenethylamine structure and N-alkylation suggests a nuanced interaction with monoaminergic systems, potentially differing from both classic amphetamines and other phenethylamine derivatives.
Structural Analogy and Mechanistic Hypothesis
Our primary hypothesis is that N-Ethyl-3-phenyl-1-propanamine hydrochloride functions as a monoamine transporter ligand, potentially acting as either a reuptake inhibitor or a releasing agent. This speculation is grounded in the established pharmacology of its structural relatives.
The Phenylpropylamine Backbone: A Norepinephrine-Dopamine Releasing Agent
The parent compound, 3-phenylpropylamine, is a known norepinephrine-dopamine releasing agent (NDRA).[5] However, it is notably less potent than its shorter-chained counterpart, phenethylamine, and exhibits a preference for norepinephrine release over dopamine release.[5] This suggests that the three-carbon chain between the phenyl ring and the amine group influences both the potency and selectivity of monoamine release.
The N-Ethyl Substitution: A Pointer Towards Serotonergic Activity
N-ethyl substitution on phenethylamine and amphetamine derivatives has been shown to generally increase affinity for the serotonin transporter (SERT) relative to the dopamine transporter (DAT).[6] This structure-activity relationship (SAR) suggests that the ethyl group on the nitrogen of N-Ethyl-3-phenyl-1-propanamine hydrochloride may impart a significant serotonergic component to its pharmacological profile.
Integrated Hypothesis
Based on these structural considerations, we can formulate a multi-faceted hypothesis for the mechanism of action of N-Ethyl-3-phenyl-1-propanamine hydrochloride:
Primary Hypothesis: The compound acts as a monoamine transporter ligand, with a potential triple-reuptake inhibitor or releasing agent profile (inhibiting or reversing the function of DAT, NET, and SERT).
Secondary Hypothesis: The N-ethyl group will confer significant activity at SERT, potentially making it a serotonin-dominant agent.
Tertiary Hypothesis: The 3-phenylpropylamine backbone may result in a less potent interaction with DAT compared to classic phenethylamine-based stimulants.
The following diagram illustrates the potential interactions at the synapse:
Proposed experimental workflow.
Tier 3: Off-Target Receptor Screening
To build a comprehensive pharmacological profile, it is essential to screen for activity at major G-protein coupled receptors (GPCRs) that are common targets for psychoactive compounds.
Protocol: Receptor Binding Panel
Utilize a commercially available or in-house receptor binding panel to assess the affinity of N-Ethyl-3-phenyl-1-propanamine hydrochloride for a range of receptors, including but not limited to:
The methodology will be similar to the transporter binding assays, using specific radioligands for each receptor subtype.
Interpretation:
Significant binding to any of these receptors would indicate additional mechanisms of action that could contribute to the overall pharmacological effect of the compound.
Some phenethylamines can interfere with the vesicular monoamine transporter 2 (VMAT2), which is responsible for packaging neurotransmitters into synaptic vesicles.
[8][9]
Protocol: VMAT2 Vesicular Uptake Assay
Vesicle Preparation:
Isolate synaptic vesicles from rat brain tissue (e.g., striatum).
Uptake Assay:
Incubate the vesicle preparation with a radiolabeled substrate (e.g., [³H]dopamine or [³H]serotonin) in the presence of ATP.
Include varying concentrations of N-Ethyl-3-phenyl-1-propanamine hydrochloride or a known VMAT2 inhibitor (e.g., reserpine).
Measure the amount of radiolabel taken up by the vesicles.
Interpretation:
Inhibition of VMAT2 uptake would suggest that N-Ethyl-3-phenyl-1-propanamine hydrochloride could disrupt the storage of monoamines, potentially leading to an increase in cytosolic neurotransmitter levels and contributing to a releasing-agent profile.
Conclusion and Future Directions
This guide provides a speculative yet scientifically grounded framework for investigating the mechanism of action of N-Ethyl-3-phenyl-1-propanamine hydrochloride. The proposed experimental cascade will systematically probe its interactions with the primary targets for psychoactive phenethylamines. The data generated from these studies will be crucial for understanding its potential as a central nervous system stimulant, antidepressant, or other therapeutic agent. Future in vivo studies, such as microdialysis and behavioral pharmacology assays, will be necessary to validate these in vitro findings and fully characterize the neuropharmacological profile of this compound.
References
Wikipedia. (n.d.). Substituted phenethylamine. Retrieved from [Link]
Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]
Hossain, M. S., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 30(5), 457–466. Retrieved from [Link]
Kim, K. M., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 30(5), 457-466. Retrieved from [Link]
Sinning, S., et al. (2012). Probing the Selectivity of Monoamine Transporter Substrates by Means of Molecular Modeling. PLoS ONE, 7(12), e52553. Retrieved from [Link]
PubChem. (n.d.). N-Ethyl-3-phenyl-1-propanamine hydrochloride. Retrieved from [Link]
Wimalasena, K. (2011). Vesicular Monoamine Transporters: Structure-Function, Pharmacology, and Medicinal Chemistry. Medicinal Research Reviews, 31(4), 483–519. Retrieved from [Link]
Scientific Laboratory Supplies. (n.d.). N-(3-Cyclohexylpropyl)-N-ethyl-3-phenylpropan-1-amine Hydrochloride. Retrieved from [Link]
Wikipedia. (n.d.). Phenylpropylamine. Retrieved from [Link]
Wikipedia. (n.d.). N-Methyl-PPPA. Retrieved from [Link]
PubChem. (n.d.). N-Ethyl-3-phenylpropylamine. Retrieved from [Link]
Kaltenbach, L. S., et al. (2024). Evidence for low affinity of GABA at the vesicular monoamine transporter VMAT2. Implications for transmitter co-release from dopamine neurons. bioRxiv. Retrieved from [Link]
Zhang, Y., et al. (2008). Development of 3-phenyltropane analogues with high affinity for the dopamine and serotonin transporters and low affinity for the norepinephrine transporter. Journal of Medicinal Chemistry, 52(2), 401-412. Retrieved from [Link]
Al-Harthi, L., & Fasano, S. (2023). Vesicular monoamine transporter (VMAT) regional expression and roles in pathological conditions. Neurobiology of Disease, 189, 106346. Retrieved from [Link]
PubChem. (n.d.). N-Ethyl-2-phenylpropan-1-amine. Retrieved from [Link]
Kim, J. H., et al. (2024). In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor. Nuclear Medicine and Biology, 130-131, 108099. Retrieved from [Link]
PubChem. (n.d.). 3-Phenylpropylamine. Retrieved from [Link]
Google Patents. (n.d.). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
Technical Application Note: Strategic Synthesis of N-Ethyl-3-phenyl-1-propanamine HCl
Executive Summary This application note details the synthesis of N-Ethyl-3-phenyl-1-propanamine hydrochloride , a secondary amine building block often utilized in pharmaceutical development (e.g., as an impurity standard...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the synthesis of N-Ethyl-3-phenyl-1-propanamine hydrochloride , a secondary amine building block often utilized in pharmaceutical development (e.g., as an impurity standard for Alverine or a scaffold for calcium channel blockers).[1]
Unlike generic organic chemistry textbooks, this guide prioritizes impurity control and scalability . Direct alkylation of 3-phenyl-1-propanamine with ethyl halides is strongly discouraged due to the uncontrollable formation of tertiary amines (dialkylation) and quaternary ammonium salts.[1]
Instead, this guide presents two self-validating protocols:
Route A (Reductive Amination): The "Abdel-Magid" protocol, optimized for speed and mild conditions.
Route B (Amide Reduction): The "High-Fidelity" route, utilizing Lithium Aluminum Hydride (LAH) to guarantee the exclusion of tertiary amine byproducts.[1]
Retrosynthetic Analysis & Strategy
The structural integrity of the target relies on establishing the secondary amine without over-alkylation.
Figure 1: Retrosynthetic disconnection showing the two primary pathways.[1] Route A uses an aldehyde precursor; Route B uses an acid precursor via an amide intermediate.
Starting Material Selection
The choice of starting material dictates the impurity profile.
Precursor
CAS
State
Critical Quality Attribute (CQA)
3-Phenylpropanal
104-53-0
Liquid
Oxidation Risk: Prone to air oxidation to form the acid.[1] Must be distilled if yellow/cloudy.
Ethylamine
75-04-7
Gas/Soln
Handling: Use 2.0M solution in THF or MeOH for precise stoichiometry.[1] Avoid gas unless scaling >1kg.
3-Phenylpropanoic Acid
501-52-0
Solid
Stability: Highly stable solid.[1][2] Preferred starting point if long-term storage of precursors is required.[1]
STAB (Reducing Agent)
56553-60-7
Solid
Selectivity: Sodium Triacetoxyborohydride.[1] Much safer and more selective than NaCNBH3.
Protocol A: Reductive Amination (The Abdel-Magid Method)[1][3]
This route utilizes Sodium Triacetoxyborohydride (STAB), which selectively reduces the intermediate imine/iminium ion faster than the aldehyde, preventing side reactions.
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][8][9][10][11][12] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[10][11][12][13] Studies on Direct and Indirect Reductive Amination Procedures.[10][11][12] The Journal of Organic Chemistry, 61(11), 3849–3862.[11][12] Link[1]
PubChem. (n.d.).[3][14] N-Ethyl-3-phenyl-1-propanamine hydrochloride (Compound Summary). National Library of Medicine. Link[1]
Seyden-Penne, J. (1997).[1] Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.[1][14] (General reference for LAH reduction of amides).
Organic Chemistry Portal. (n.d.). Synthesis of Amines - Reductive Amination.[1][8][11][15] Link
Application Note: Structural Elucidation of N-Ethyl-3-phenyl-1-propanamine hydrochloride using ¹³C NMR Spectroscopy
Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the pharmaceutical sciences for the unambiguous structural confirmation of active pharmaceutical ingredients (APIs) and their intermediat...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the pharmaceutical sciences for the unambiguous structural confirmation of active pharmaceutical ingredients (APIs) and their intermediates. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the interpretation of the ¹³C NMR spectrum of N-Ethyl-3-phenyl-1-propanamine hydrochloride. We will delve into the theoretical principles governing chemical shifts, provide detailed protocols for sample preparation and data acquisition, and present a systematic approach to assigning the carbon signals, thereby demonstrating the power of ¹³C NMR for molecular structure verification.
Introduction: The Role of ¹³C NMR in Structural Analysis
In the rigorous process of drug development and manufacturing, absolute certainty in the structure of a molecule is paramount. ¹³C NMR spectroscopy offers a direct, non-destructive window into the carbon skeleton of a molecule. Each unique carbon atom in a distinct chemical environment produces a specific signal, or "resonance," in the spectrum. The position of this signal, known as the chemical shift (δ), is highly sensitive to the local electronic environment, providing invaluable information about hybridization, bonding, and the presence of nearby functional groups.[1]
Unlike ¹H NMR, ¹³C NMR spectra are typically acquired with proton decoupling, resulting in a simplified spectrum where each signal appears as a sharp singlet. This simplification, combined with the wide range of chemical shifts (typically 0-220 ppm), often allows for the resolution and assignment of every carbon atom in a small molecule.[2] For a molecule like N-Ethyl-3-phenyl-1-propanamine hydrochloride, ¹³C NMR serves as a definitive fingerprint, confirming the connectivity of the phenyl ring, the propyl linker, and the N-ethyl group.
Molecular Structure and Carbon Environments
To interpret the spectrum, we must first analyze the molecule's structure to identify all non-equivalent carbon atoms. N-Ethyl-3-phenyl-1-propanamine hydrochloride possesses no elements of symmetry, so all eleven carbon atoms are chemically distinct and are expected to produce eleven unique signals in the ¹³C NMR spectrum.[3]
For clarity in our analysis, the carbon atoms are systematically numbered as shown in the diagram below.
Figure 2: Experimental workflow for ¹³C NMR analysis.
Protocol for Sample Preparation
Rationale: Proper sample preparation is crucial. The low natural abundance and sensitivity of the ¹³C nucleus mean that a higher sample concentration is required compared to ¹H NMR. [4]The choice of solvent is dictated by the analyte's solubility; for hydrochloride salts, polar protic or aprotic solvents are necessary. [5]Filtering removes particulate matter that can degrade spectral quality by disrupting the magnetic field homogeneity.
Materials:
Pasteur pipette and glass wool or a syringe filter
Vortex mixer
Procedure:
Weighing: Accurately weigh 20-50 mg of the hydrochloride salt and transfer it into a clean, small vial.
Solvent Selection: Choose an appropriate deuterated solvent. DMSO-d₆ is an excellent choice due to its high polarity and ability to dissolve a wide range of organic salts. D₂O or CD₃OD are also suitable alternatives.
[6]3. Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
Homogenization: Securely cap the vial and vortex thoroughly until the sample is completely dissolved. A homogeneous solution is essential for sharp NMR signals.
[7]5. Filtration: Pack a small plug of glass wool into the neck of a Pasteur pipette. Filter the sample solution through the glass wool directly into the NMR tube. This step removes any dust or insoluble impurities.
Labeling: Securely cap the NMR tube and label it clearly.
Protocol for NMR Data Acquisition
Rationale: The parameters below describe a standard proton-decoupled ¹³C experiment. A sufficient number of scans is necessary to achieve an adequate signal-to-noise ratio.
Instrument: 400 MHz (or higher) NMR Spectrometer
Typical Parameters:
Experiment: ¹³C observe with ¹H decoupling (e.g., zgpg30)
Solvent: (As prepared, e.g., DMSO-d₆)
Temperature: 298 K
Spectral Width: ~240 ppm (e.g., -10 to 230 ppm)
Acquisition Time: ~1-2 seconds
Relaxation Delay (d1): 2 seconds
Number of Scans (ns): 1024 to 4096 (adjust based on sample concentration)
Conclusion
¹³C NMR spectroscopy provides an unambiguous method for the structural verification of N-Ethyl-3-phenyl-1-propanamine hydrochloride. By understanding the fundamental principles of chemical shifts and following systematic protocols for sample preparation and data acquisition, researchers can confidently assign each carbon signal to its specific position within the molecule. The combination of a downfield aromatic region, a distinct upfield aliphatic region, and the characteristic deshielded signals for carbons adjacent to the ammonium nitrogen creates a unique spectral fingerprint, confirming the identity and purity of this important pharmaceutical building block.
References
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). N-Ethyl-3-phenyl-1-propanamine hydrochloride. PubChem Compound Database. Retrieved from [Link]
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
University of Alberta. (n.d.). NMR Sample Preparation. Retrieved from [Link]
JoVE. (2026). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of propylamine analysis. Retrieved from [Link]
Chemguide. (n.d.). Interpreting C-13 NMR spectra. Retrieved from [Link]
University College London. (n.d.). Sample Preparation. Retrieved from [Link]
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
UCHEM. (2025). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Retrieved from [Link]
University of California, Santa Barbara. (n.d.). Summary of C13-NMR Interpretation. Retrieved from [Link]
Application Note: Elucidation of the GC-MS Fragmentation Pattern of N-Ethyl-3-phenyl-1-propanamine hydrochloride
Abstract This application note provides a detailed guide to understanding and predicting the electron ionization (EI) fragmentation pattern of N-Ethyl-3-phenyl-1-propanamine, analyzed as its hydrochloride salt, using Gas...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note provides a detailed guide to understanding and predicting the electron ionization (EI) fragmentation pattern of N-Ethyl-3-phenyl-1-propanamine, analyzed as its hydrochloride salt, using Gas Chromatography-Mass Spectrometry (GC-MS). A comprehensive, step-by-step protocol for the analysis is presented, alongside a theoretical elucidation of the primary fragmentation pathways. This guide is intended to aid researchers in the identification and characterization of this compound and related phenethylamine derivatives.
Introduction: The Significance of N-Ethyl-3-phenyl-1-propanamine
N-Ethyl-3-phenyl-1-propanamine is a substituted phenethylamine derivative. The phenethylamine skeleton is the backbone for a wide range of neuroactive compounds, including neurotransmitters, hormones, and synthetic drugs. The analysis and identification of novel phenethylamine derivatives are of significant interest in forensic science, toxicology, and pharmaceutical research due to the continuous emergence of new psychoactive substances.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the separation and identification of such volatile and semi-volatile compounds.[3][4] Understanding the fragmentation patterns under electron ionization (EI) is critical for confident structural elucidation.[5][6]
The Principles of Electron Ionization (EI) Fragmentation in Phenethylamines
Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often structurally informative fragmentation. For N-Ethyl-3-phenyl-1-propanamine, the fragmentation is primarily governed by the stability of the resulting carbocations and radical species. The key fragmentation mechanisms for this class of compounds are:
Alpha (α)-Cleavage: This is the cleavage of the bond adjacent to the nitrogen atom. This is often a dominant fragmentation pathway for amines, as it leads to the formation of a resonance-stabilized iminium ion.
Beta (β)-Cleavage: This involves the cleavage of the bond between the α and β carbons relative to the nitrogen atom. This pathway can also lead to the formation of stable carbocations.
Benzylic Cleavage: Cleavage of the bond beta to the phenyl group is highly favored due to the formation of a resonance-stabilized benzyl or tropylium cation (m/z 91).
Predicted GC-MS Fragmentation Pattern of N-Ethyl-3-phenyl-1-propanamine
Upon electron ionization, the molecule will lose an electron to form the molecular ion (M⁺˙) at m/z 163. This molecular ion is expected to be of low abundance due to the facile fragmentation of the aliphatic amine chain. The major fragment ions are predicted as follows:
m/z
Proposed Fragment Structure
Fragmentation Pathway
Notes
163
[C₁₁H₁₇N]⁺˙
Molecular Ion
Expected to be of low intensity.
148
[C₁₀H₁₄N]⁺
Loss of a methyl radical (•CH₃)
α-cleavage with loss of the ethyl group's terminal methyl.
134
[C₉H₁₂N]⁺
Loss of an ethyl radical (•C₂H₅)
α-cleavage of the N-ethyl bond.
104
[C₈H₈]⁺˙
Cleavage of the Cα-Cβ bond
β-cleavage leading to the styrene radical cation. Often a significant peak in phenylalkylamines.
91
[C₇H₇]⁺
Benzylic cleavage
Formation of the tropylium ion. A very common and often abundant fragment for compounds containing a benzyl moiety.
58
[C₃H₈N]⁺
α-cleavage
Formation of the N-ethylpropyliminium ion. Expected to be a major fragment.
44
[C₂H₆N]⁺
α-cleavage
Formation of the ethylaminomethyl cation.
Bolded m/z values indicate fragments that are expected to be of high abundance.
Below is a visual representation of the proposed primary fragmentation pathways for N-Ethyl-3-phenyl-1-propanamine.
Caption: Proposed EI fragmentation pathways of N-Ethyl-3-phenyl-1-propanamine.
Detailed Application Protocol for GC-MS Analysis
This protocol outlines a robust method for the analysis of N-Ethyl-3-phenyl-1-propanamine hydrochloride.
Sample Preparation
The hydrochloride salt of N-Ethyl-3-phenyl-1-propanamine is a solid.[8] For GC-MS analysis, it must be converted to its free base form, which is more volatile.
Standard Preparation: Accurately weigh 10 mg of N-Ethyl-3-phenyl-1-propanamine hydrochloride and dissolve it in 10 mL of methanol to create a 1 mg/mL stock solution.
Working Solution: Dilute the stock solution with methanol to a final concentration of 10 µg/mL.
Alkalinization (for injection): To a 1.5 mL autosampler vial, add 1 mL of the working solution. Add 50 µL of a 1 M sodium hydroxide solution in methanol. This will neutralize the hydrochloride and form the free base in solution. Vortex the vial for 10 seconds. The sample is now ready for injection.
Gas Chromatography (GC) Conditions
Instrument: Agilent 8890 GC System or equivalent.
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.
Injection Port: Splitless mode.
Injection Volume: 1 µL.
Inlet Temperature: 250 °C.
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
The following diagram illustrates the experimental workflow for the GC-MS analysis.
Caption: GC-MS analysis workflow for N-Ethyl-3-phenyl-1-propanamine HCl.
Conclusion
The GC-MS analysis of N-Ethyl-3-phenyl-1-propanamine hydrochloride, following conversion to its free base, is a robust method for its identification. While a library spectrum may not be readily available, a thorough understanding of the fundamental principles of electron ionization fragmentation for phenethylamines allows for a confident prediction of its mass spectrum. The expected fragmentation pattern is dominated by α-cleavage leading to the formation of iminium ions (e.g., m/z 58) and benzylic cleavage resulting in the tropylium ion (m/z 91). This application note provides the necessary theoretical background and a detailed protocol to enable researchers to successfully identify this compound and other related structures.
References
Doc Brown's Chemistry. (n.d.). Mass spectrum of N-methylethanamine (ethylmethylamine). Retrieved from [Link]
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 13212932, N-Ethyl-3-phenylpropylamine. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). Propanamide, N-ethyl-N-(3-methylphenyl)-3-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 17134251, N-Ethyl-3-phenyl-1-propanamine hydrochloride. Retrieved from [Link]
Davidson, J. T., & Jackson, G. P. (2019). The differentiation of 2,5-dimethoxy-N-(N-methoxybenzyl)phenethylamine (NBOMe) isomers using GC retention indices and multivariate analysis of ion abundances in electron ionization mass spectra. Forensic Chemistry, 13, 100155.
National Institute of Standards and Technology. (n.d.). 3-phenyl-1-propanamine. In NIST/TRC Web Thermo Tables. Retrieved from [Link]
De-la-Torre, X., et al. (2017). Fragmentation pathways of n-substituted phthalimide derivatives using electrospray ionization quadrupole time-of-flight mass spectrometry. Journal of Mass Spectrometry, 52(9), 561-572.
Cody, J. T., & Valtier, S. (2018). Characterisation of hallucinogenic phenethylamines using high-resolution mass spectrometry for non-targeted screening purposes. Drug Testing and Analysis, 10(1), 135-147.
Tsai, I. L., Weng, T. I., & Lee, C. W. (2010). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 15(10), 7134-7148.
National Institute of Standards and Technology. (n.d.). 1-Propanamine, N-ethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 4462835, N-ethyl-3-phenylpropanamide. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). 3-Phenylpropanol. In NIST Chemistry WebBook. Retrieved from [Link]
Wikipedia. (2023). Phenethylamine. Retrieved from [Link]
United States National Library of Medicine. (2021). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Retrieved from [Link]
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 1001, Phenethylamine. Retrieved from [Link]
ResearchGate. (2018). Investigation of fragmentation pattern of bis(trimethylsilyl) ester of 3-mercaptopropionic acid. Retrieved from [Link]
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 16259, 3-Phenylpropylamine. Retrieved from [Link]
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7013, Phenyl-1-naphthylamine. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). Benzenepropanamine. In NIST Chemistry WebBook. Retrieved from [Link]
Application Notes and Protocols for the Certified Reference Material: N-Ethyl-3-phenyl-1-propanamine hydrochloride
Introduction: The Critical Role of Certified Reference Materials in Pharmaceutical Analysis In the landscape of pharmaceutical research and development, the accuracy and reliability of analytical data are paramount. Cert...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Certified Reference Materials in Pharmaceutical Analysis
In the landscape of pharmaceutical research and development, the accuracy and reliability of analytical data are paramount. Certified Reference Materials (CRMs) serve as the bedrock of quality control, providing a benchmark against which analytical methods are validated and routine sample results are measured. N-Ethyl-3-phenyl-1-propanamine hydrochloride, a known impurity of the spasmolytic drug Alverine Citrate, is a crucial CRM for pharmaceutical scientists.[1] Its precise quantification is essential for ensuring the purity, safety, and efficacy of the final drug product.
This comprehensive guide provides detailed application notes and protocols for the effective use of N-Ethyl-3-phenyl-1-propanamine hydrochloride as a CRM. It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights necessary for its accurate handling, analysis, and interpretation of results.
Physicochemical Properties and Compound Specifications
A thorough understanding of the physicochemical properties of a CRM is fundamental to its correct application. The key properties of N-Ethyl-3-phenyl-1-propanamine hydrochloride are summarized in the table below.
Proposed Mechanism of Action: A Dual-Action Profile
While N-Ethyl-3-phenyl-1-propanamine is primarily considered an impurity, its structural similarity to both Alverine and phenethylamine suggests a potential for biological activity. Understanding this can provide context for its toxicological assessment and its potential impact on the drug's overall pharmacological profile.
1. Peripheral Action on Smooth Muscle: As a derivative of Alverine, a known smooth muscle relaxant, N-Ethyl-3-phenyl-1-propanamine may exhibit similar properties. Alverine is believed to act directly on the smooth muscle of the gastrointestinal tract and uterus, causing it to relax.[6][7] It is also a 5-HT1A antagonist, which may contribute to its effects.[6]
2. Central Nervous System (CNS) Activity: The core structure of N-Ethyl-3-phenyl-1-propanamine is a phenethylamine skeleton. Phenethylamines are a class of compounds known for their stimulant effects on the central nervous system.[8][9] They can regulate monoamine neurotransmission by interacting with transporters such as the dopamine transporter (DAT) and the trace amine-associated receptor 1 (TAAR1).[8][10] This interaction can lead to increased synaptic concentrations of neurotransmitters like dopamine, norepinephrine, and serotonin.[9]
Caption: Proposed dual mechanism of action of N-Ethyl-3-phenyl-1-propanamine.
Protocols for the Use of N-Ethyl-3-phenyl-1-propanamine hydrochloride CRM
Adherence to meticulous protocols is essential for maintaining the integrity of the CRM and ensuring the accuracy of analytical results.
Storage and Handling
Proper storage and handling are critical to prevent degradation and contamination of the CRM.[11][12]
Storage Conditions: Store the CRM in its original, unopened container at a controlled temperature, typically at or below -20°C, as recommended by the supplier.[11] Protect from light and moisture.
Handling: Before use, allow the container to equilibrate to room temperature to prevent condensation.[13] Use calibrated analytical balances and appropriate glassware for all weighing and solution preparation steps.[14] Handle the material in a clean, dry environment, and avoid cross-contamination.[12]
Preparation of Stock and Working Standard Solutions
Accurate preparation of standard solutions is a foundational step in quantitative analysis.[14][15][16]
Stock Solution (e.g., 1000 µg/mL):
Accurately weigh approximately 10 mg of the N-Ethyl-3-phenyl-1-propanamine hydrochloride CRM.
Quantitatively transfer the weighed material to a 10 mL volumetric flask.
Dissolve the material in a suitable solvent, such as methanol or a mixture of acetonitrile and water.[17][18]
Sonicate for a few minutes to ensure complete dissolution.
Bring the solution to volume with the solvent and mix thoroughly.
Working Standard Solutions:
Prepare a series of working standard solutions by serial dilution of the stock solution.
Use calibrated micropipettes and volumetric flasks to ensure accuracy.
The concentration range of the working standards should bracket the expected concentration of the analyte in the samples.
Analytical Methodology: HPLC-UV Protocol
High-Performance Liquid Chromatography with UV detection is a robust and widely used technique for the quantification of pharmaceutical impurities.[19][20] The following is a recommended starting protocol that should be validated by the end-user.
Parameter
Recommended Condition
Rationale
Column
C18 reverse-phase, 4.6 x 150 mm, 2.7 µm particle size
Provides good retention and resolution for compounds of this polarity.
Caption: A generalized workflow for the quantification of N-Ethyl-3-phenyl-1-propanamine using HPLC.
Analytical Methodology: GC-MS Protocol
Gas Chromatography-Mass Spectrometry offers high sensitivity and selectivity, particularly for volatile and semi-volatile compounds. Derivatization is often employed for phenethylamines to improve their chromatographic behavior and mass spectral characteristics.[22][23]
Parameter
Recommended Condition
Rationale
Derivatization Reagent
N-methyl-bis-trifluoroacetamide (MBTFA) or Trifluoroacetic anhydride (TFAA)
These reagents react with the amine group to form more volatile and thermally stable derivatives, leading to better peak shapes and characteristic mass spectra.[22]
Column
DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
A versatile, low-polarity column suitable for a wide range of compounds.
Carrier Gas
Helium at a constant flow of 1.0 mL/min
An inert carrier gas that provides good chromatographic efficiency.
Injection Mode
Splitless
To maximize sensitivity for trace-level impurity analysis.
Temperature Program
Initial: 100°C, hold for 1 min; Ramp: 15°C/min to 280°C, hold for 5 min
A typical temperature program that allows for the elution of the derivatized analyte while separating it from other components.
Mass Spectrometer
Electron Ionization (EI) at 70 eV
Standard ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation.
Scan Range
40-450 m/z
A suitable mass range to capture the molecular ion and key fragment ions of the derivatized analyte.
Stability Considerations
The stability of the CRM and its solutions is crucial for obtaining reliable results over time.[24]
Long-Term Stability: The solid CRM should be stored under the recommended conditions to ensure its long-term stability.[25]
Solution Stability: The stability of the stock and working standard solutions should be evaluated by analyzing them at regular intervals. Store solutions at low temperatures (e.g., 2-8°C or -20°C) and protect them from light.[26] The stability will depend on the solvent and storage conditions.
Conclusion
The use of N-Ethyl-3-phenyl-1-propanamine hydrochloride as a certified reference material is indispensable for the quality control of Alverine Citrate. By adhering to the detailed protocols and understanding the scientific principles outlined in this guide, researchers and analysts can ensure the accuracy and reliability of their results, ultimately contributing to the development of safe and effective pharmaceutical products.
References
SIELC Technologies. (n.d.). Separation of Alverine citrate on Newcrom R1 HPLC column. Retrieved from [Link]
SIELC Technologies. (n.d.). Separation of 3-Phenylpropylamine on Newcrom R1 HPLC column. Retrieved from [Link]
PubChem. (n.d.). N-Ethyl-3-phenyl-1-propanamine hydrochloride. Retrieved from [Link]
Spectroscopy Online. (2015, April 1). How Do You Prepare Reference Standards and Solutions? Retrieved from [Link]
Patsnap Synapse. (2024, July 17). What is the mechanism of Alverine Citrate? Retrieved from [Link]
ILSI India. (2016, November 16). Storage and Handling of Reference Standards. Retrieved from [Link]
Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]
Wikipedia. (n.d.). Alverine. Retrieved from [Link]
Sciencemadness Discussion Board. (2011, July 19). Solubility of organic amine salts. Retrieved from [Link]
ILAC. (2005). ILAC-G9:2005 Guidelines for the Selection and Use of Reference Materials. Retrieved from [Link]
Semantic Scholar. (2014, April 1). Development and Validation of Analytical Methods for the Estimation of Alverine Citrate in Bulk and in Pharmaceutical Dosage form by Uv Spectroscopy and Rp-Hplc. Retrieved from [Link]
Shimadzu. (n.d.). Automatic Derivatization System for Phenethylamine Drugs. Retrieved from [Link]
The Chemistry Blog. (2024, July 17). How To Make A Standard Solution. Retrieved from [Link]
PubMed Central. (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review. Retrieved from [Link]
Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]
ResearchGate. (2024, February 1). Structural polymorphism research of alverine citrate. Retrieved from [Link]
ResearchGate. (n.d.). Simultaneous analysis of six phenethylamine-type designer drugs by TLC, LC-MS, and GC-MS. Retrieved from [Link]
PubMed Central. (2007, October 15). Evolving mechanisms of action of alverine citrate on phasic smooth muscles. Retrieved from [Link]
United Nations Office on Drugs and Crime. (n.d.). Details for Phenethylamines. Retrieved from [Link]
News-Medical.net. (2024, October 25). Standard Solution Preparation: A Comprehensive Guide. Retrieved from [Link]
Biomolecules & Therapeutics. (n.d.). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Retrieved from [Link]
MDPI. (n.d.). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Retrieved from [Link]
MIMS Philippines. (n.d.). Alverine. Retrieved from [Link]
LabWare. (2025, July 31). Managing Reference Standards and Calibration Materials. Retrieved from [Link]
Norwegian Research Information Repository - NTNU. (2022, December 19). Chemical Stability and Characterization of Degradation Products of Blends of 1‐(2-Hydroxyethyl)pyrrolidine and 3‐Amino. Retrieved from [Link]
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The Food Analyst. (2025, April 3). Standard Operating Procedure (SOP) for Handling, and Intermediate Checks of Certified Reference Materials (CRM). Retrieved from [Link]
American Chemical Society. (2023, May 22). 2-Phenylethylamine. Retrieved from [Link]
National Institute of Standards and Technology. (2017, January 12). Preparation of Calibration Solutions. Retrieved from [Link]
University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]
PubMed. (n.d.). Evolving mechanisms of action of alverine citrate on phasic smooth muscles. Retrieved from [Link]
YouTube. (2019, August 22). Boiling Points and Solubility of Amines. Retrieved from [Link]
ResearchGate. (2019, May 7). How can standard reference materials be prepared? Retrieved from [Link]
European Medicines Agency. (n.d.). Stability Testing of Biotechnological/Biological Products. Retrieved from [Link]
PubMed. (2013, December 15). LC-MS-MS Analysis of Dietary Supplements for N-ethyl-α-ethyl-phenethylamine (ETH), N, N-diethylphenethylamine and Phenethylamine. Retrieved from [Link]
MDPI. (n.d.). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Retrieved from [Link]
Chemistry LibreTexts. (2024, March 23). 24.2: Structure and Properties of Amines. Retrieved from [Link]
Journal of Pharmaceutical Analysis. (n.d.). Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material. Retrieved from [Link]
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PubChem. (n.d.). N-Ethyl-3-phenylpropylamine. Retrieved from [Link]
Application Notes and Protocols for Cell-Based Assays Using N-Ethyl-3-phenyl-1-propanamine hydrochloride
Introduction: Unveiling the Cellular Activities of N-Ethyl-3-phenyl-1-propanamine hydrochloride N-Ethyl-3-phenyl-1-propanamine hydrochloride (CAS No: 13125-63-8) is a substituted propyl-amine derivative with potential ap...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling the Cellular Activities of N-Ethyl-3-phenyl-1-propanamine hydrochloride
N-Ethyl-3-phenyl-1-propanamine hydrochloride (CAS No: 13125-63-8) is a substituted propyl-amine derivative with potential applications in pharmacological research and drug discovery.[1] Also identified as Alverine Citrate Impurity C, its structural similarity to known bioactive molecules suggests a range of possible cellular mechanisms of action, making it a compound of interest for cell-based screening and characterization.[][3] Structurally, it belongs to the phenylalkylamine class, members of which are known to interact with various cellular targets, including monoamine transporters and ion channels.[4][5]
This guide provides a comprehensive overview of cell-based assay development for characterizing the biological activities of N-Ethyl-3-phenyl-1-propanamine hydrochloride. We will explore potential mechanisms of action based on related compounds and present detailed protocols for assessing its effects on cell viability, monoamine transporter activity, and intracellular calcium mobilization.
Scientific Foundation: Postulated Mechanisms of Action
The rational design of cell-based assays for N-Ethyl-3-phenyl-1-propanamine hydrochloride is predicated on several plausible biological activities inferred from structurally analogous compounds.
Modulation of Monoamine Transporters
Derivatives of phenylpropylamine are well-documented for their interaction with monoamine neurotransmitter systems.[4] For instance, N-Methyl-3-phenoxy-3-phenylpropan-1-amine is a known serotonin-norepinephrine reuptake inhibitor (SNRI).[5] This suggests that N-Ethyl-3-phenyl-1-propanamine hydrochloride may also exhibit inhibitory activity at dopamine (DAT), norepinephrine (NET), or serotonin (SERT) transporters. Inhibition of these transporters would lead to an increase in the extracellular concentration of their respective neurotransmitters, a mechanism central to the action of many antidepressant and psychostimulant drugs.
Calcium Channel Regulation
The identification of N-Ethyl-3-phenyl-1-propanamine hydrochloride as an impurity of Alverine Citrate provides a strong rationale for investigating its effects on calcium signaling.[] Alverine is a smooth muscle relaxant that functions as a calcium channel regulator, inhibiting the influx of calcium ions into smooth muscle cells.[] A similar mode of action for N-Ethyl-3-phenyl-1-propanamine hydrochloride could have significant implications for its potential therapeutic applications in conditions characterized by smooth muscle hyperactivity.
Cytotoxicity and Sensitization to other Therapeutics
Preliminary evidence suggests that Alverine can enhance the cytotoxic effects of the proteasome inhibitor MG132 in breast cancer cells.[] This raises the possibility that N-Ethyl-3-phenyl-1-propanamine hydrochloride may possess intrinsic cytotoxic properties or act as a chemosensitizer. Investigating its impact on cell viability, both alone and in combination with other therapeutic agents, is a critical step in its pharmacological profiling.
Experimental Protocols
The following protocols are designed to be robust and self-validating, providing researchers with a solid framework for investigating the cellular effects of N-Ethyl-3-phenyl-1-propanamine hydrochloride.
Protocol 1: Cell Viability and Cytotoxicity Assessment
This assay determines the dose-dependent effect of N-Ethyl-3-phenyl-1-propanamine hydrochloride on cell proliferation and viability.
Principle: The assay utilizes a tetrazolium salt (e.g., MTT) or a resazurin-based reagent (e.g., alamarBlue™), which are metabolically reduced by viable cells to produce a colored or fluorescent product, respectively. The intensity of the signal is directly proportional to the number of viable cells.
Materials:
Human cell line (e.g., HEK293 for general cytotoxicity, or a cancer cell line like MCF-7 for combination studies)
Complete cell culture medium (e.g., DMEM with 10% FBS)
N-Ethyl-3-phenyl-1-propanamine hydrochloride
Vehicle control (e.g., sterile water or DMSO)
Cell viability reagent (e.g., MTT or alamarBlue™)
96-well clear-bottom cell culture plates
Plate reader (absorbance or fluorescence)
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 18-24 hours to allow for cell attachment.[6]
Compound Preparation: Prepare a stock solution of N-Ethyl-3-phenyl-1-propanamine hydrochloride in the appropriate vehicle. Create a serial dilution of the compound in complete medium to achieve the desired final concentrations.
Treatment: Remove the seeding medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control and a known cytotoxic agent as a positive control.
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.
Viability Assessment:
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight. Read absorbance at 570 nm.
For alamarBlue™ assay: Add 10 µL of alamarBlue™ reagent to each well and incubate for 1-4 hours. Read fluorescence with excitation at 560 nm and emission at 590 nm.
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Experimental Workflow for Cell Viability Assay
Caption: Workflow for assessing cell viability.
Protocol 2: Monoamine Transporter Uptake Assay
This assay measures the ability of N-Ethyl-3-phenyl-1-propanamine hydrochloride to inhibit the uptake of a fluorescent substrate by cells expressing a specific monoamine transporter.
Principle: Cells stably expressing a monoamine transporter (e.g., HEK-hDAT) will take up a fluorescent substrate.[6] An inhibitor of the transporter will block this uptake, resulting in a decrease in intracellular fluorescence.
Materials:
HEK293 cells stably expressing a human monoamine transporter (e.g., hDAT, hNET, or hSERT).[6]
Complete cell culture medium with selection antibiotic (e.g., G418).[6]
Neurotransmitter Transporter Uptake Assay Kit (containing a fluorescent substrate).
N-Ethyl-3-phenyl-1-propanamine hydrochloride.
Known selective inhibitors for each transporter (e.g., vanoxerine for DAT, nisoxetine for NET, fluoxetine for SERT) as positive controls.[6]
96-well black wall, clear-bottom plates.
Fluorescence plate reader.
Procedure:
Cell Seeding: Seed the transporter-expressing cells into a 96-well black wall, clear-bottom plate at a density of 5 x 10^4 cells per well. Incubate for 18-24 hours.[6]
Compound Pre-incubation: Wash the cells three times with HEPES-buffered solution. Pre-treat the cells with various concentrations of N-Ethyl-3-phenyl-1-propanamine hydrochloride or control inhibitors for 15 minutes at 37°C.[6]
Substrate Addition: Add the fluorescent neurotransmitter substrate to the wells and incubate for 10 minutes at room temperature.[6]
Fluorescence Measurement: Monitor the change in intracellular fluorescence over 30 minutes using a fluorescence plate reader.[6]
Data Analysis: Calculate the percent inhibition of substrate uptake for each concentration of the test compound relative to the vehicle control. Determine the IC50 value.
Proposed Signaling Pathway for Monoamine Transporter Inhibition
This assay determines if N-Ethyl-3-phenyl-1-propanamine hydrochloride modulates intracellular calcium levels.
Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). Changes in intracellular calcium concentration upon addition of the compound are measured as changes in fluorescence intensity.
Materials:
A suitable cell line (e.g., CHO-K1 or a smooth muscle cell line).
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
N-Ethyl-3-phenyl-1-propanamine hydrochloride.
A known calcium channel blocker (e.g., verapamil) as a negative control and a calcium ionophore (e.g., ionomycin) as a positive control.
96-well black wall, clear-bottom plates.
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
Cell Seeding: Seed cells into a 96-well black wall, clear-bottom plate and grow to confluence.
Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium, add the loading buffer to the cells, and incubate for 30-60 minutes at 37°C.
Washing: Wash the cells twice with HBSS to remove excess dye.
Compound Addition and Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading for 1-2 minutes. Add N-Ethyl-3-phenyl-1-propanamine hydrochloride or control compounds and immediately begin kinetic measurement of fluorescence intensity for 5-10 minutes.
Data Analysis: Express the change in fluorescence as a percentage of the baseline fluorescence. Compare the response to that of the positive and negative controls.
Data Presentation
Assay
Endpoint
Cell Line
Key Reagents
Expected Outcome
Cell Viability
IC50 (µM)
HEK293, MCF-7
MTT, alamarBlue™
Dose-dependent decrease in cell viability.
Monoamine Transporter Uptake
IC50 (µM)
HEK-hDAT, -hNET, -hSERT
Fluorescent Substrate
Inhibition of substrate uptake.
Calcium Mobilization
% Change in Fluorescence
CHO-K1, Smooth Muscle
Fluo-4 AM
Increase or decrease in intracellular calcium.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust starting point for characterizing the cellular activities of N-Ethyl-3-phenyl-1-propanamine hydrochloride. Based on its structural similarity to known pharmacological agents, investigating its effects on monoamine transporters and calcium signaling pathways is a logical and promising avenue of research. The results from these assays will provide valuable insights into its mechanism of action and guide future studies, including more complex phenotypic screens and in vivo validation.
References
PubChem. (n.d.). N-Ethyl-3-phenyl-1-propanamine hydrochloride. Retrieved from [Link]
Wikipedia. (n.d.). Phenylpropylamine. Retrieved from [Link]
Wikipedia. (n.d.). N-Methyl-PPPA. Retrieved from [Link]
Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(12), 1756-1764. Retrieved from [Link]
Kim, K. M., et al. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. Biomolecules & Therapeutics, 31(6), 617-624. Retrieved from [Link]
Analytica Chemie. (n.d.). Alverine citrate Impurity C (EP). Retrieved from [Link]
Application Note: A Comprehensive Guide to the ADME/Tox Profiling of N-Ethyl-3-phenyl-1-propanamine hydrochloride
Introduction: Contextualizing the Investigation N-Ethyl-3-phenyl-1-propanamine hydrochloride is an aralkylamine, a chemical class known for its diverse biological activities.[1] Structurally, it is related to phenethylam...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Contextualizing the Investigation
N-Ethyl-3-phenyl-1-propanamine hydrochloride is an aralkylamine, a chemical class known for its diverse biological activities.[1] Structurally, it is related to phenethylamine and its derivatives, which are often explored for their pharmacological potential.[2] Notably, this compound is also documented as a known impurity of Alverine Citrate, a pharmaceutical agent used as an antispasmodic.[3] This context underscores the dual importance of characterizing its biological profile: both for exploring any potential therapeutic utility and for rigorously assessing its safety as a potential component in other active pharmaceutical ingredients (APIs).
The journey of a chemical entity from a laboratory curiosity to a potential therapeutic agent is fraught with challenges, with a significant percentage of candidates failing due to suboptimal pharmacokinetic (ADME: Absorption, Distribution, Metabolism, and Excretion) or toxicity (Tox) profiles.[4] A proactive, systematic evaluation of these properties is therefore not merely a regulatory requirement but a foundational pillar of modern drug discovery and chemical safety assessment.[5][6]
This guide provides a comprehensive framework for the ADME/Tox evaluation of N-Ethyl-3-phenyl-1-propanamine hydrochloride. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but, more critically, the scientific rationale behind each experimental choice. Our approach is a tiered, integrated strategy, designed to build a comprehensive profile of the molecule's behavior in a biological system, enabling informed, data-driven decisions.
Compound Profile: Physicochemical Foundation
Before commencing any biological assay, a thorough understanding of the compound's fundamental physicochemical properties is essential. These parameters govern its behavior in aqueous and lipid environments, directly influencing its formulation, absorption, and distribution.
Note: The XLogP3 value is for the free base form and suggests moderate lipophilicity, a key factor in predicting membrane permeability.
A Strategic Framework for ADME/Tox Evaluation
A tiered or phased approach to ADME/Tox testing is paramount for efficiency and ethical considerations. We begin with high-throughput in vitro assays to rapidly assess key properties and identify potential liabilities. Favorable results from these initial screens provide the justification for progressing to more resource-intensive studies. This workflow ensures that major developmental hurdles are identified early, saving time and resources.
Caption: Tiered workflow for ADME/Tox profiling.
Part I: In Vitro ADME Profiling - Protocols and Rationale
This section details the core in vitro assays to characterize the Absorption, Distribution, and Metabolism of N-Ethyl-3-phenyl-1-propanamine hydrochloride.
A. Absorption: Predicting Oral Bioavailability
Scientific Rationale: For any orally administered compound, the ability to cross the intestinal epithelium is the first critical step toward systemic circulation. We use the Caco-2 cell permeability assay, which employs a human colon adenocarcinoma cell line that differentiates into a polarized monolayer of enterocytes, serving as a robust and widely accepted model of the intestinal barrier.[10]
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for full differentiation and formation of tight junctions.
Monolayer Integrity Check: Before the experiment, confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER).
Compound Preparation: Prepare a stock solution of N-Ethyl-3-phenyl-1-propanamine hydrochloride in a suitable solvent (e.g., DMSO) and dilute to the final working concentration (e.g., 10 µM) in transport buffer (HBSS, pH 7.4).
Apical to Basolateral (A→B) Permeability:
Add the compound solution to the apical (A) chamber of the Transwell® insert.
Add fresh transport buffer to the basolateral (B) chamber.
Incubate at 37°C with gentle shaking.
Take samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and from the apical chamber at t=0 and t=120.
Basolateral to Apical (B→A) Permeability:
In a separate set of wells, add the compound solution to the basolateral (B) chamber and fresh buffer to the apical (A) chamber to assess active efflux.
Sample from the apical chamber at the same time points.
Sample Analysis: Quantify the concentration of the compound in all samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
Data Analysis:
Calculate the apparent permeability coefficient (Papp) in cm/s.
Calculate the efflux ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound may be a substrate for efflux transporters like P-glycoprotein.
B. Distribution: Understanding Tissue Access
Scientific Rationale: Once in the bloodstream, a drug can bind to plasma proteins, primarily albumin.[11] This binding is reversible, but only the unbound (free) fraction of the drug is available to distribute into tissues, interact with pharmacological targets, and be metabolized or excreted.[12] Therefore, determining the fraction unbound (fu) is critical for interpreting efficacy and toxicity data. Equilibrium dialysis is the gold-standard method as it minimizes non-specific binding artifacts.[13]
Protocol 2: Plasma Protein Binding by Equilibrium Dialysis
Apparatus Setup: Use a 96-well equilibrium dialysis apparatus with semi-permeable membranes (e.g., 12-14 kDa MWCO).
Compound Preparation: Spike human plasma with N-Ethyl-3-phenyl-1-propanamine hydrochloride to a final concentration of 5 µM.
Dialysis:
Add the spiked plasma to one side of the membrane (the plasma chamber).
Add an equal volume of phosphate-buffered saline (PBS, pH 7.4) to the other side (the buffer chamber).
Seal the unit and incubate at 37°C on an orbital shaker for 4-6 hours to allow equilibrium to be reached.
Sampling: After incubation, carefully collect aliquots from both the plasma and buffer chambers.[11]
Matrix Matching and Analysis: For accurate LC-MS/MS quantification, matrix-match the samples. Add blank plasma to the buffer aliquot and PBS to the plasma aliquot to ensure identical sample composition.
Data Calculation:
Calculate the Fraction Unbound (fu) = [Concentration in Buffer Chamber] / [Concentration in Plasma Chamber].
Calculate % Bound = (1 - fu) * 100.
C. Metabolism: Clearance and Drug-Drug Interaction Potential
Scientific Rationale: The liver is the primary site of drug metabolism, where enzymes like the Cytochrome P450 (CYP) superfamily modify compounds to facilitate their excretion.[10] Assessing metabolic stability provides an estimate of a compound's clearance rate and half-life. Investigating CYP inhibition is crucial for predicting the potential for drug-drug interactions (DDIs), where one drug alters the metabolism of another.[14] Based on its structure, N-Ethyl-3-phenyl-1-propanamine is likely to undergo N-de-ethylation and/or aromatic hydroxylation.
Caption: Predicted metabolic pathways for the compound.
Protocol 3: Metabolic Stability in Human Liver Microsomes (HLM)
Reaction Setup: In a 96-well plate, pre-warm HLM and buffer to 37°C.
Initiation: Add N-Ethyl-3-phenyl-1-propanamine hydrochloride (final concentration 1 µM) to the HLM suspension. Initiate the metabolic reaction by adding a pre-warmed NADPH solution. Include a negative control without NADPH.
Time Course Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold 'stop solution' (e.g., acetonitrile with an internal standard).
Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.
Data Analysis:
Plot the natural log of the percentage of compound remaining versus time.
The slope of the line equals the elimination rate constant (k).
Calculate the in vitro half-life (t½) = 0.693 / k.
Calculate intrinsic clearance (Clint) based on the half-life and protein concentration.
System: Use HLM or recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, CYP1A2, CYP2C19).
Assay Principle: This is a fluorescence-based assay. A specific, non-fluorescent CYP substrate is converted into a highly fluorescent product by the active enzyme. The test compound's ability to inhibit this conversion is measured.
Procedure:
Incubate the enzyme, a specific substrate, and varying concentrations of N-Ethyl-3-phenyl-1-propanamine hydrochloride (e.g., 0.1 to 50 µM).
Initiate the reaction with NADPH.
After a set incubation period at 37°C, stop the reaction.
Measure the fluorescent signal using a plate reader.
Data Analysis:
Plot the percent inhibition versus the log concentration of the test compound.
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the enzyme activity is inhibited). An IC₅₀ < 10 µM often triggers further investigation into DDI potential.[15]
Part II: In Vitro Toxicology Profiling - Early Safety Assessment
Early identification of toxicity is a critical de-risking step. These assays provide an initial assessment of the compound's potential to cause cellular damage.
A. General Cytotoxicity
Scientific Rationale: A baseline cytotoxicity assay determines the concentration at which a compound causes general cell death.[16] This is crucial for distinguishing specific, mechanism-based toxicity from non-specific effects. We use the HepG2 cell line, a human liver carcinoma line, as the liver is a primary site of metabolism and potential toxicity. The MTT assay is a reliable, colorimetric method for assessing cell viability.[17]
Protocol 5: MTT Cytotoxicity Assay in HepG2 Cells
Cell Plating: Seed HepG2 cells into a 96-well plate and allow them to adhere overnight.
Compound Treatment: Treat the cells with a serial dilution of N-Ethyl-3-phenyl-1-propanamine hydrochloride (e.g., from 0.1 µM to 100 µM) for 24 or 48 hours. Include vehicle-only controls (negative) and a known cytotoxic agent (positive control).
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.
Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance of the purple solution on a plate reader at ~570 nm.
Data Analysis:
Calculate the percentage of cell viability relative to the vehicle control.
Plot cell viability versus log concentration and determine the IC₅₀ value.
B. Genotoxicity and Cardiotoxicity: Conceptual Overview
Genotoxicity Rationale: Assessing a compound's potential to cause genetic mutations is a critical safety requirement from regulatory bodies like the FDA and EMA.[18][19] The bacterial reverse mutation assay, or Ames test, is a standard initial screen for mutagenicity. It uses several strains of Salmonella typhimurium with mutations in the histidine synthesis pathway. A positive result occurs if the test compound causes a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium. This test should be conducted according to OECD Guideline 471.
Cardiotoxicity Rationale: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel is a major cause of drug-induced cardiac arrhythmia (specifically, QT interval prolongation).[10] Early screening for hERG liability is therefore an essential step in safety pharmacology. High-throughput automated patch-clamp systems are now the standard method for assessing a compound's ability to block the hERG channel, providing rapid and accurate IC₅₀ values.
Part III: Bridging to In Vivo Studies - A Conceptual Framework
Scientific Rationale: While in vitro assays provide invaluable data, they cannot fully replicate the complex dynamics of a whole organism. In vivo studies are necessary to understand the complete pharmacokinetic profile and assess systemic toxicity.[20] The decision to proceed to animal studies should be based on a favorable in vitro profile: good permeability, moderate metabolic stability, low plasma protein binding, and low cytotoxicity.
Caption: Decision tree for advancing to in vivo studies.
In Vivo Study Design Overview:
Rodent Pharmacokinetic (PK) Study:
Objective: To determine key PK parameters like Cmax (maximum concentration), Tmax (time to Cmax), AUC (Area Under the Curve), and elimination half-life.
Procedure: Administer a single dose of N-Ethyl-3-phenyl-1-propanamine hydrochloride to a group of rodents (e.g., Sprague-Dawley rats) via intravenous (IV) and oral (PO) routes. Collect blood samples at multiple time points post-dose. Analyze plasma concentrations via LC-MS/MS.
Significance: The IV data reveals clearance and volume of distribution, while the PO data, when compared to IV, allows for the calculation of oral bioavailability.
Acute Oral Toxicity Study:
Objective: To determine the short-term toxicity and estimate a lethal dose.
Procedure: Follow a standardized protocol such as the OECD Guideline 423 (Acute Toxic Class Method) or 425 (Up-and-Down Procedure).[21][22] This involves a stepwise dosing procedure in a small number of animals to classify the compound's toxicity and observe clinical signs.
Significance: This provides critical safety information required for any further development.[23]
Integrated Data Summary and Interpretation
A successful drug candidate must possess a balanced profile across all ADME/Tox parameters. The table below provides a target profile to guide the interpretation of experimental results for N-Ethyl-3-phenyl-1-propanamine hydrochloride.
Assay
Parameter
Favorable Outcome
Unfavorable Outcome
Rationale
Caco-2 Permeability
Papp (A→B)
> 10 x 10⁻⁶ cm/s
< 2 x 10⁻⁶ cm/s
High permeability suggests good potential for oral absorption.
Plasma Protein Binding
Fraction Unbound (fu)
> 10%
< 1%
A higher free fraction allows for better tissue distribution and efficacy.
Metabolic Stability (HLM)
In Vitro t½
> 30 minutes
< 5 minutes
Longer half-life suggests lower clearance and potentially less frequent dosing.
CYP Inhibition
IC₅₀
> 10 µM
< 1 µM
High IC₅₀ values indicate a low risk of causing drug-drug interactions.
Cytotoxicity (HepG2)
IC₅₀
> 50 µM
< 10 µM
A large margin between cytotoxic and potential efficacious concentrations is desired.
Conclusion
The comprehensive ADME/Tox profiling of N-Ethyl-3-phenyl-1-propanamine hydrochloride, as outlined in this guide, provides a robust, data-driven pathway for its evaluation. By integrating a series of validated in vitro assays in a logical, tiered progression, researchers can efficiently characterize its potential for absorption, distribution, metabolism, and excretion, while simultaneously identifying key toxicological liabilities. This systematic approach not only adheres to the principles of scientific integrity and regulatory expectations but also enables confident decision-making, whether the goal is to advance a new chemical entity or to ensure the safety of an existing pharmaceutical product.
References
Wikipedia. Phenylpropylamine. Available at: [Link]
PubChem, National Center for Biotechnology Information. N-Ethyl-3-phenylpropylamine. Available at: [Link]
PubChem, National Center for Biotechnology Information. N-Ethyl-3-phenyl-1-propanamine-hydrochloride. Available at: [Link]
Pharmaron. What ADME tests should be conducted for preclinical studies?. Available at: [Link]
VectorB2B. In vitro ADME-Tox characterisation in drug discovery and development. Available at: [Link]
protocols.io. In-vitro plasma protein binding. Available at: [Link]
U.S. Food and Drug Administration (FDA). Step 2: Preclinical Research. Available at: [Link]
European Medicines Agency (EMA). Clinical pharmacology and pharmacokinetics. Available at: [Link]
Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Available at: [Link]
National Toxicology Program, OECD. OECD Guideline for the Testing of Chemicals 423. Available at: [Link]
European Medicines Agency (EMA). Guideline on the investigation of drug interactions. Available at: [Link]
National Center for Biotechnology Information. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Available at: [Link]
Social Science Research Institute, Duke University. Preclinical Regulatory Requirements. Available at: [Link]
Visikol. Plasma Protein Binding Assay. Available at: [Link]
National Toxicology Program, OECD. OECD Guideline for the Testing of Chemicals 425. Available at: [Link]
Evotec. Plasma Protein Binding. Available at: [Link]
International Journal of Pharmaceutical Research and Applications. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available at: [Link]
Technical Support Center: Synthesis of N-Ethyl-3-phenyl-1-propanamine Hydrochloride
Welcome to the technical support center for the synthesis of N-Ethyl-3-phenyl-1-propanamine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of N-Ethyl-3-phenyl-1-propanamine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will explore the common impurities encountered during the synthesis of this compound, provide troubleshooting guidance for their mitigation, and offer insights into ensuring the highest purity of your final product. Our approach is grounded in established chemical principles and practical, field-tested methodologies.
Introduction: The Criticality of Purity in Synthesis
In the realm of pharmaceutical development and fine chemical synthesis, the purity of a compound is paramount. Impurities, even in trace amounts, can have significant impacts on the safety, efficacy, and stability of the final product. For a compound like N-Ethyl-3-phenyl-1-propanamine hydrochloride, which may serve as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), stringent control over its impurity profile is not just a matter of quality but of regulatory compliance and patient safety.
This guide will delve into the common synthetic routes for N-Ethyl-3-phenyl-1-propanamine hydrochloride and, more importantly, the impurities that can arise from these pathways. By understanding the origin of these impurities, we can devise effective strategies for their prevention and removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for N-Ethyl-3-phenyl-1-propanamine hydrochloride?
The most prevalent and industrially scalable method for the synthesis of N-Ethyl-3-phenyl-1-propanamine is reductive amination . This versatile reaction typically involves one of two main strategies:
Route A: Reductive amination of 3-phenylpropanal with ethylamine. In this pathway, 3-phenylpropanal is reacted with ethylamine to form an intermediate imine, which is then reduced to the desired secondary amine.
Route B: Reductive amination of phenylacetone (P2P) with ethylamine. This route also proceeds through an imine intermediate formed from the reaction of phenylacetone and ethylamine, followed by reduction.
The choice of starting material can significantly influence the impurity profile of the final product.
Q2: What are the primary sources of impurities in these synthetic routes?
Impurities can be broadly categorized as follows:
Process-Related Impurities: These are substances that are formed during the synthesis itself. They include:
Unreacted Starting Materials: Residual 3-phenylpropanal, phenylacetone, or ethylamine.
Byproducts of Side Reactions: Such as aldol condensation products, over-alkylation products, or products from the reaction of intermediates.
Reagent-Related Impurities: Impurities originating from the solvents, catalysts, and other reagents used in the synthesis.
Degradation Products: These impurities can form during the reaction, work-up, or storage of the final product due to factors like heat, light, or pH instability.
Q3: What specific impurities should I be aware of when using 3-phenylpropanal (Route A)?
When starting with 3-phenylpropanal, the primary concern is the potential for aldol condensation reactions . Under basic or acidic conditions, 3-phenylpropanal can self-condense to form higher molecular weight impurities. The expected product of such a reaction is 2-benzyl-5-phenylpent-2-enal[1].
Another potential impurity is the tertiary amine , formed through the over-alkylation of the desired N-Ethyl-3-phenyl-1-propanamine.
Q4: What are the common impurities when synthesizing from phenylacetone (Route B)?
The synthesis from phenylacetone is analogous to the synthesis of some illicitly produced substances, and the impurity profiles have been studied in that context. Common impurities can include:
Unreacted Phenylacetone: A common process-related impurity.
N,N-diethyl-3-phenyl-1-propanamine: An over-alkylation product.
Dimeric Impurities: Such as α,α′-dimethyldiphenethylamine and N,α,α′-trimethyldiphenethylamine, which have been identified in similar reductive amination processes[2].
Troubleshooting Guide: Identification and Mitigation of Common Impurities
This section provides a systematic approach to identifying and addressing common impurities encountered during the synthesis of N-Ethyl-3-phenyl-1-propanamine hydrochloride.
Issue 1: Presence of Unreacted Starting Materials
Symptoms:
GC-MS analysis shows peaks corresponding to the molecular weight of 3-phenylpropanal (134.17 g/mol ) or phenylacetone (134.18 g/mol ).
NMR spectrum shows characteristic signals of the aldehyde or ketone functional group.
Causality:
Incomplete Reaction: Insufficient reaction time, temperature, or stoichiometry of reagents.
Inefficient Reduction: The reducing agent may have been deactivated or used in insufficient quantity.
Troubleshooting Steps:
Optimize Reaction Conditions:
Stoichiometry: Ensure a slight excess of ethylamine and the reducing agent (e.g., sodium borohydride) is used.
Reaction Time and Temperature: Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. For reductive amination with sodium borohydride, it is crucial to allow sufficient time for imine formation before adding the reducing agent to avoid reduction of the starting carbonyl compound[3].
Purification:
Distillation: If the boiling points are sufficiently different, fractional distillation of the free base before salt formation can be effective.
Chromatography: Column chromatography of the free base on silica gel can separate the amine from the less polar carbonyl compounds.
Issue 2: Formation of Over-Alkylation Products (Tertiary Amines)
Symptoms:
A peak in the GC-MS with a molecular weight corresponding to N,N-diethyl-3-phenyl-1-propanamine.
Complex NMR signals in the ethyl group region.
Causality:
The newly formed secondary amine can react with another molecule of the starting material and ethylamine, leading to the formation of a tertiary amine. This is a common issue in direct alkylation of amines[4].
Troubleshooting Steps:
Control Stoichiometry: Use a controlled excess of the primary amine (ethylamine) to favor the formation of the secondary amine.
Purification:
Acid-Base Extraction: Carefully controlled pH during aqueous workup can sometimes selectively separate secondary and tertiary amines, although this can be challenging.
Recrystallization: The hydrochloride salt of the secondary amine may have different solubility properties than the tertiary amine salt, allowing for separation by recrystallization.
Presence of high molecular weight impurities in the GC-MS analysis.
Discoloration of the reaction mixture.
Causality:
The enolizable nature of 3-phenylpropanal makes it susceptible to self-condensation, especially in the presence of acid or base catalysts.
Troubleshooting Steps:
pH Control: Maintain a neutral or slightly acidic pH during the imine formation step to minimize aldol condensation.
Temperature Control: Run the reaction at a lower temperature to disfavor the condensation reaction.
Purification:
Chromatography: These higher molecular weight byproducts are typically less volatile and more polar, making them separable by column chromatography.
Recrystallization: The hydrochloride salt of the desired product can often be purified from these less crystalline impurities by recrystallization.
Analytical Methods for Purity Assessment
A robust analytical methodology is crucial for identifying and quantifying impurities.
Analytical Technique
Purpose
Typical Conditions
Reference
Gas Chromatography-Mass Spectrometry (GC-MS)
Identification of volatile impurities and byproducts.
Column: DB-1701 or similar mid-polarity column. Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a high temperature (e.g., 280°C) to elute all components.
Quantification of the main component and non-volatile impurities.
Column: C8 or C18 reverse-phase column. Mobile Phase: A gradient of acetonitrile and water with an acidic modifier like trifluoroacetic acid (TFA) or formic acid.
Purification Protocol: Recrystallization of N-Ethyl-3-phenyl-1-propanamine Hydrochloride
Recrystallization is a powerful technique for purifying the final hydrochloride salt.
Step-by-Step Methodology:
Solvent Selection: The ideal solvent system is one in which the desired product is soluble at elevated temperatures but sparingly soluble at lower temperatures, while the impurities are either highly soluble or insoluble at all temperatures. Common solvent systems for amine hydrochlorides include:
Isopropanol (IPA) / Water
Ethanol / Diethyl ether
Acetone / Water
Procedure:
a. Dissolve the crude N-Ethyl-3-phenyl-1-propanamine hydrochloride in a minimal amount of the hot solvent (or solvent mixture).
b. If the solution is colored, you may add a small amount of activated carbon and hot filter the solution to remove colored impurities.
c. Allow the solution to cool slowly to room temperature. Crystal formation should begin.
d. Further cool the solution in an ice bath to maximize the yield of the crystals.
e. Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
f. Dry the crystals under vacuum to a constant weight.
Validation: Assess the purity of the recrystallized material using the analytical methods described above (HPLC, GC-MS, melting point).
Visualizing the Synthetic Pathway and Impurity Formation
Synthetic Workflow
Caption: Common synthetic routes to N-Ethyl-3-phenyl-1-propanamine HCl.
Potential Impurity Pathways
Caption: Origins of common impurities in the synthesis.
References
Chem Help ASAP. (2020, March 21). Reductive Amination & Secondary Amine Synthesis. YouTube. [Link]
Kram, T. C., & Lurie, I. S. (1977). The characterization of dimeric impurities in illicit methamphetamine. Journal of Forensic Sciences, 22(3), 576-583.
Nagel, U., Radau, G., & Link, A. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Archiv der Pharmazie, 344(12), 840-842. [Link]
Gao, Y., & Sharpless, K. B. (1988). Asymmetric synthesis of both enantiomers of tomoxetine and fluoxetine. A practical alternative to the optical resolution of racemates. The Journal of Organic Chemistry, 53(17), 4081-4084.
Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides.
PrepChem. (n.d.). Synthesis of 3-phenylpropanal. Retrieved from [Link]
LibreTexts. (2023, October 29). 24.6: Synthesis of Amines. Chemistry LibreTexts. [Link]
Nagel, U., Radau, G., & Link, A. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Archiv der Pharmazie, 344(12), 840-842. [Link]
JoVE. (2023, April 30). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [Link]
PubChem. (n.d.). N-Ethyl-3-phenyl-1-propanamine hydrochloride. National Center for Biotechnology Information. [Link]
PubChem. (n.d.). N-Ethyl-3-phenylpropylamine. National Center for Biotechnology Information. [Link]
University of Helsinki. (2014). Chromatographic Determination of Amines in Food Samples. Helda. [Link]
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
Brainly. (2020, January 14). Give the structure of the expected organic product in the reaction of 3-phenylpropanal with each of the. [Link]
Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). [Link]
Google Patents. (n.d.). Process for producing phenylacetones.
Celltrix. (2024, January 25). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. [Link]
Brainly. (2019, July 24). Give the structure of the expected organic product in the reaction of 3-phenylpropanal with sodium. [Link]
Agilent. (2023, February 24). Screening of Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrumentation. [Link]
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
Chen, H., Zhang, T., Qian, C., & Chen, X. (2010). A novel method for N-alkylation of aliphatic amines with ethers over γ-Al2O3. Chemical Papers, 64(4), 537-540. [Link]
Restek. (2021, September 23). Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. [Link]
Organic Chemistry with Victor. (2021, December 17). Synthesis of 1-Phenylacetone from Ethylbenzene. YouTube. [Link]
Scribd. (n.d.). Forced Degradation Studies in Pharmaceuticals. [Link]
PubChem. (n.d.). Benzenepropanal. National Center for Biotechnology Information. [Link]
PubMed. (2019). Analysis of potential phenylacetone precursors (ethyl 3-oxo-2-phenylbutyrate, methyl 3-oxo-4-phenylbutyrate, and ethyl 3-oxo-4-phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone. [Link]
ResearchGate. (n.d.). Some Aspects of the Mass Spectra of N-Nitrosamines. [Link]
Technical Support Center: Synthesis of N-Ethyl-3-phenyl-1-propanamine hydrochloride
Welcome to the technical support center for the synthesis of N-Ethyl-3-phenyl-1-propanamine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common chall...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of N-Ethyl-3-phenyl-1-propanamine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. We will focus primarily on the reductive amination pathway, a prevalent and versatile method for this transformation, to provide actionable insights and troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for N-Ethyl-3-phenyl-1-propanamine and what are its primary challenges?
The most common and atom-economical route is the direct reductive amination of 3-phenylpropanal with ethylamine. This one-pot reaction involves the formation of an intermediate imine (or iminium ion) which is then reduced in situ to the desired secondary amine. The main challenges are controlling over-alkylation, preventing reduction of the starting aldehyde, and ensuring the reaction goes to completion.[1][2]
Q2: My reaction yield is consistently low. What are the first things I should check?
Low yields in reductive amination can often be traced to three key areas:
Inefficient Imine Formation: The initial condensation between the aldehyde and amine is a reversible equilibrium. Water is a byproduct, and its presence can inhibit the reaction.[3]
Choice of Reducing Agent: A strong reducing agent like sodium borohydride (NaBH₄) can reduce the starting aldehyde to 3-phenyl-1-propanol before it has a chance to form the imine.[4][5][6]
Reaction pH: Imine formation is typically optimal under weakly acidic conditions (pH 4-6).[4] If the pH is too low, the ethylamine will be protonated and non-nucleophilic. If it's too high, the carbonyl is not sufficiently activated.
Q3: I'm seeing an unexpected higher molecular weight peak in my GC-MS analysis. What could it be?
A higher molecular weight peak often corresponds to an over-alkylation product. The most likely candidate is the tertiary amine, N-ethyl-N-(3-phenylpropyl)-3-phenylpropanamine . This occurs when the product, N-Ethyl-3-phenyl-1-propanamine, which is also a nucleophile, reacts with another molecule of 3-phenylpropanal and is subsequently reduced. This side reaction is a known challenge when using primary amines in alkylation reactions.[7]
Troubleshooting Guide: Specific Issues & Solutions
Problem 1: Significant amount of 3-phenyl-1-propanol detected in the crude product.
Plausible Cause: The reducing agent is too reactive and is reducing the starting aldehyde faster than the intermediate imine. This is a very common issue when using powerful hydride reagents like sodium borohydride (NaBH₄) in a one-pot synthesis.[4][5][8]
Proposed Solution:
Switch to a Milder Reducing Agent: Use a more selective reagent like sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) or sodium cyanoborohydride (NaBH₃CN).[3][4][6] These reagents are particularly effective because they preferentially reduce the protonated iminium ion over the neutral carbonyl group.[1][5] STAB is often preferred as it avoids the use of cyanide.[8]
Adopt a Stepwise Procedure: First, allow the imine to form completely before introducing the reducing agent. You can encourage imine formation by adding a dehydrating agent like molecular sieves or by azeotropic removal of water. Once imine formation is confirmed (e.g., by TLC or ¹H NMR), then add the NaBH₄, preferably at a reduced temperature (e.g., 0 °C) to control its reactivity.[5][9]
Problem 2: Presence of a dialkylated impurity, N,N-diethyl-3-phenyl-1-propanamine.
Plausible Cause: This side product arises from the reaction of the primary amine starting material (ethylamine) with a contaminant or byproduct from the synthesis of the alkyl halide precursor, if that route is used. More commonly in reductive amination, this points to an issue with the stoichiometry or reaction conditions leading to over-alkylation. However, the more common over-alkylation product involves the secondary amine product reacting again with the aldehyde. The formation of the diethyl species suggests a different pathway or impurity source.
Proposed Solution:
Control Stoichiometry: Use a slight excess of the aldehyde (e.g., 1.1 equivalents) relative to the ethylamine. This ensures the primary amine is consumed, minimizing its availability for side reactions.
Maintain Low Temperature: Running the reaction at a lower temperature can help control the rate of the competing side reactions.
Purify Starting Materials: Ensure the purity of the 3-phenylpropanal and ethylamine.
Problem 3: Incomplete reaction, with both starting aldehyde and imine intermediate remaining.
Plausible Cause: The reduction step is inefficient. This can be due to several factors: the reducing agent has decomposed, the pH is not optimal for reduction, or the imine itself is sterically hindered or electronically deactivated.
Proposed Solution:
Optimize pH for Reduction: While imine formation is best at pH 4-6, the reduction efficiency can vary. For NaBH₃CN, a pH of 6-7 is often effective.[4] If using STAB, adding a small amount of acetic acid can be beneficial.[3][6]
Check Reagent Quality: Ensure your reducing agent is fresh and has been stored under appropriate anhydrous conditions. Hydride reagents can degrade upon exposure to moisture.
Increase Reaction Time/Temperature: If the reaction is sluggish, consider extending the reaction time or gently warming the mixture (e.g., to 40 °C), while monitoring for byproduct formation by TLC or GC.
Problem 4: Difficulty isolating the final hydrochloride salt.
Plausible Cause: The free amine is not fully protonated, or impurities are co-precipitating. Amines can be tricky to crystallize, and the presence of unreacted starting materials or oily byproducts can inhibit salt formation.
Proposed Solution:
Thorough Aqueous Workup: Perform an acid-base extraction. Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl) to extract the amine into the aqueous layer. The neutral impurities (like 3-phenyl-1-propanol) will remain in the organic layer. Then, basify the aqueous layer (e.g., with 2M NaOH) to a pH > 10 and extract the free amine back into an organic solvent.[10]
Anhydrous Salt Formation: After drying the organic solution of the free amine (e.g., over Na₂SO₄), filter, and then bubble dry HCl gas through the solution, or add a solution of HCl in a solvent like ether or isopropanol. The hydrochloride salt should precipitate. Ensure all solvents are anhydrous to prevent the formation of a sticky or oily product.
Trituration: If the product oils out, remove the solvent and triturate the residue with a non-polar solvent like cold hexane or diethyl ether to induce crystallization and wash away soluble impurities.
Visualizing the Reaction Pathways
The synthesis is not always straightforward. The following diagram illustrates the desired reaction alongside the most common side reactions.
Caption: Main reaction and side pathways in the synthesis.
Troubleshooting Workflow: Diagnosing Low Yield
When faced with a low yield, a systematic approach can help identify the root cause.
Caption: Systematic workflow for troubleshooting low product yield.
Analytical and Mitigation Protocols
Protocol 1: GC-MS for Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is an invaluable tool for identifying and quantifying the components of your crude reaction mixture.[11][12]
Sample Preparation: Dilute a small aliquot of the crude organic extract in a suitable solvent like ethyl acetate or dichloromethane. If the amine has been converted to its salt, it must be neutralized back to the free base before injection.
GC Conditions (Example):
Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).
Injector Temp: 250 °C.
Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
Mass Spectrometry: Use standard Electron Ionization (EI) at 70 eV.
Table 1: Expected GC-MS Data
Compound
Approx. Retention Time
Key Mass Fragments (m/z)
3-Phenylpropanal
Shorter
134 (M+), 91 (tropylium), 105
3-Phenyl-1-propanol
Shorter
136 (M+), 91, 118 (M-18)
N-Ethyl-3-phenyl-1-propanamine
Medium
163 (M+), 91, 105, 58 (base peak)
Over-alkylation Product
Longer
281 (M+), 91, 190
Protocol 2: Optimized Reductive Amination using STAB
This protocol is designed to minimize the formation of alcohol and over-alkylation byproducts.[8][9]
Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-phenylpropanal (1.0 eq) and ethylamine (1.0 eq, typically as a solution in THF or ethanol).
Solvent: Add an anhydrous aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
Imine Formation: Stir the mixture at room temperature for 1-2 hours. Optionally, add 4Å molecular sieves to absorb the water formed.
Reduction: In a single portion, add sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.2 - 1.5 eq). The reaction is often slightly exothermic.
Reaction: Stir at room temperature and monitor the reaction by TLC or GC-MS until the starting aldehyde is consumed (typically 4-12 hours).
Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
Extraction: Separate the layers. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free amine.
Salt Formation: Dissolve the crude amine in anhydrous diethyl ether or isopropanol and add a solution of HCl (e.g., 2M in diethyl ether) dropwise until precipitation is complete. Collect the solid by filtration and wash with cold ether to yield the hydrochloride salt.
BenchChem. (n.d.). Troubleshooting Low Yield in the Reductive Amination of 2,5-anhydro-D-mannose.
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
Reddit. (2025). What's wrong with my reductive amination? I barely got any product.
Reddit. (2025). Question about reductive amination reaction procedure.
YouTube. (2020). Alkylation of Amines, Part 1: with Alkyl Halides.
Wordpress. (n.d.). Specific solvent issues with Reductive Amination/Alkylation.
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry.
University of Calgary. (n.d.). Ch22: Alkylation of Amines.
Patsnap. (n.d.). Preparation method of N-ethyl-3-phenylpropylamine.
Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?.
Huang, R.-J., et al. (2014). Determination of alkylamines in atmospheric aerosol particles: a comparison of gas chromatography–mass spectrometry and ion chromatography. Atmospheric Measurement Techniques.
Huang, R.-J., et al. (2014). Determination of alkyl amines in atmospheric aerosol particles: a comparison of gas chromatography-mass spectrometry and ion chromatography. Atmospheric Measurement Techniques.
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.
Wikipedia. (2024). Reductive amination.
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.
"N-Ethyl-3-phenyl-1-propanamine hydrochloride" degradation under stress conditions
Welcome to the Technical Support Center for N-Ethyl-3-phenyl-1-propanamine Hydrochloride . As a Senior Application Scientist, I have structured this guide to address the specific stability challenges associated with seco...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for N-Ethyl-3-phenyl-1-propanamine Hydrochloride .
As a Senior Application Scientist, I have structured this guide to address the specific stability challenges associated with secondary alkyl-aryl amines. This molecule (CAS: 13125-63-8) presents a unique degradation profile: it is chemically robust against hydrolysis but highly susceptible to oxidative dealkylation and chromatographic anomalies.[1]
Module 1: Oxidative Degradation (The Primary Risk)
User Question: "I am observing a loss of assay in my peroxide stress samples (3% H₂O₂), but the mass balance is poor. I see a new peak at [M-28] and [M+16].[1] What is happening?"
Technical Insight:
Secondary amines like N-Ethyl-3-phenyl-1-propanamine are prone to radical-initiated oxidation.[1] Unlike esters, they do not "break" simply; they undergo complex rearrangements.[1]
N-Oxidation: Direct attack on the nitrogen lone pair forms the N-oxide ([M+16]).[1]
Oxidative Dealkylation: Hydrogen abstraction at the
-carbon (next to the nitrogen) leads to an iminium ion intermediate, which hydrolyzes to release acetaldehyde (loss of ethyl group) or phenylpropanal.
Troubleshooting Protocol:
Check the Mass Shift:
+16 Da: N-Hydroxyl/N-Oxide formation (Early stage oxidation).[1]
-28 Da (Loss of Ethyl): Oxidative dealkylation producing 3-phenyl-1-propanamine.[1]
Quenching is Critical: H₂O₂ continues to react in the HPLC vial. You must quench with Catalase or Sodium Metabisulfite immediately after the stress period to freeze the reaction profile.
Visualizing the Pathway:
Caption: Mechanistic divergence of secondary amine oxidation leading to dealkylation or N-oxidation.
Module 2: Hydrolytic & Thermal Stress[2][3]
User Question: "I ran acid/base hydrolysis (0.1 N HCl/NaOH at 60°C) for 24 hours, but the compound looks stable. Should I increase the stress?"
Technical Insight:
Do not over-stress. This molecule lacks hydrolyzable functional groups (like esters, amides, or carbamates).[1] The carbon-nitrogen bonds in alkyl amines are extremely stable to hydrolysis.
Acid Stress: The amine protonates (
), making it even more stable against nucleophilic attack.
Base Stress: Converts the salt to the free base. While the free base is more prone to oxidation, it will not hydrolyze.
Troubleshooting Protocol:
Observation: If you see degradation in base, it is likely oxidative (dissolved oxygen reacting with the free base) rather than hydrolytic.[1]
Action: Repeat the base stress under an inert atmosphere (Nitrogen/Argon sparge) to confirm. If degradation stops, it was oxidation, not hydrolysis.[1]
Summary of Recommended Stress Conditions (ICH Q1A Aligned):
Stress Type
Condition
Expected Outcome
Mechanism
Acid
0.1 - 1.0 N HCl, 60°C, 24h
Stable (Salt formation)
Protonation (Protective)
Base
0.1 - 1.0 N NaOH, 60°C, 24h
Stable* (Check for oxidation)
Free base formation
Oxidation
3% H₂O₂, RT, 2-24h
Degradation
Radical abstraction / N-oxidation
Thermal
60-80°C (Solid State)
Stable (unless excipients present)
Physical change (Melting/Sintering)
Photolysis
1.2M lux hours (UV/Vis)
Minor Degradation
Benzylic radical formation
Module 3: Analytical Method Troubleshooting
User Question: "My degradation peaks are sharp, but the parent peak (N-Ethyl-3-phenyl-1-propanamine) is tailing badly (Asymmetry > 1.8). This is ruining my resolution."
Technical Insight:
This is the classic "Silanol Effect." Secondary amines are strong bases (
).[1] At neutral or acidic pH, they are positively charged and interact ionically with residual silanols () on the silica backbone of your HPLC column.[1]
Troubleshooting Protocol:
Mobile Phase Modifier:
Add TEA: Add 0.1% Triethylamine (TEA) to the mobile phase. TEA acts as a "sacrificial base," saturating the silanol sites so your drug doesn't.
Use TFA: Alternatively, use 0.05% - 0.1% Trifluoroacetic acid (TFA).[1] The low pH suppresses silanol ionization (
), and the trifluoroacetate anion forms an ion pair with the amine, improving shape.[1]
Column Selection:
Switch to a "Charged Surface Hybrid" (CSH) or "Bidentate C18" column designed specifically for high-pH stability or basic compounds.[1]
Method Development Decision Tree:
Caption: Decision workflow for mitigating secondary amine peak tailing in HPLC.
References & Authority
ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2).[2][3] International Council for Harmonisation.[2]
Baertschi, S. W., et al. Pharmaceutical Stress Testing: Predicting Drug Degradation.[1] (Standard text regarding oxidative mechanisms of amines).
PubChem. N-Ethyl-3-phenyl-1-propanamine hydrochloride Compound Summary. National Library of Medicine. [1]
Chromatography Online. Troubleshooting HPLC – Tailing Peaks. (Specific guidance on silanol interactions with amines).
Improving the stability of "N-Ethyl-3-phenyl-1-propanamine hydrochloride" solutions
Topic: Stability & Handling Optimization Guide CAS No: 13125-63-8 | Synonyms: Alverine Impurity C, N-Ethyl-3-phenylpropylamine HCl[1][2] Introduction Welcome to the Technical Support Center. This guide addresses the stab...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Stability & Handling Optimization Guide
CAS No: 13125-63-8 | Synonyms: Alverine Impurity C, N-Ethyl-3-phenylpropylamine HCl[1][2]
Introduction
Welcome to the Technical Support Center. This guide addresses the stability and solubility challenges associated with N-Ethyl-3-phenyl-1-propanamine hydrochloride .
As a secondary amine salt with a lipophilic phenylpropyl tail, this compound presents a dichotomy: it is chemically robust under inert conditions but susceptible to specific degradation pathways (oxidation) and physical instability (precipitation) in solution.[2] This guide synthesizes organic solution chemistry with practical handling protocols to ensure the integrity of your experimental data.
Module 1: Solution Preparation & Solubility
User Issue: "My solution turned cloudy upon adjusting the pH," or "The compound is not dissolving completely in my buffer."
The Science: Solubility vs. pH
N-Ethyl-3-phenyl-1-propanamine HCl is the hydrochloride salt of a secondary amine.[2] Its solubility is governed by the Henderson-Hasselbalch equation.[2]
The pKa Factor: The pKa of the secondary amine nitrogen is approximately 10.4–10.6 .[2]
The Mechanism: In acidic to neutral media (pH < 7.5), the nitrogen is protonated (
), carrying a positive charge that solvates the lipophilic phenyl ring. As pH approaches the pKa (pH > 8.5), the molecule deprotonates to its free base form ().[2]
The Failure Point: The free base is an "oily" lipophilic liquid with very poor water solubility.[2] If you adjust your buffer to pH 9.0 or higher, the compound will precipitate or oil out.[2]
If using PBS, ensure the concentration does not exceed 5–10 mM, as the "common ion effect" (Cl- from PBS and Cl- from the drug) can reduce solubility.[2]
Decision Logic: Solubilization
Figure 1: Decision tree for solubilizing N-Ethyl-3-phenyl-1-propanamine HCl without precipitation.
Module 2: Chemical Stability & Degradation
User Issue: "I see new impurity peaks in my HPLC chromatogram after 24 hours," or "The solution has developed a yellow tint."
The Science: Oxidative Instability
While secondary amines are generally more stable than primary amines, they are not inert.[2]
N-Oxidation: In the presence of atmospheric oxygen and light, the secondary amine can oxidize to form the N-oxide or, via radical mechanisms, degrade into imines and aldehydes.[2]
Trace Metal Catalysis: Transition metals (Fe, Cu) found in low-grade buffers can catalyze the oxidation of the benzylic/alkyl chain or the amine itself.[2]
Maillard-Type Reactions: If your buffer contains reducing sugars (glucose, fructose), the secondary amine will react to form glycosylamines, leading to brown discoloration.[2]
Blocks UV light (which catalyzes radical formation) and prevents adsorption of the cationic drug to plastic surfaces.
Additives
EDTA (0.1 mM)
Chelates trace metal ions that catalyze oxidation [2].[2]
Temperature
-20°C (Long term)
Arrhenius equation: lowering T slows degradation kinetics significantly.[2]
Degradation Pathway Visualization
Figure 2: Primary oxidative degradation pathways.[2] N-oxide formation is the dominant risk in oxygenated solutions.[2]
Module 3: Frequently Asked Questions (FAQs)
Q1: Can I freeze the aqueous solution?A: Yes, but with a caveat. Freeze-thaw cycles can cause micro-precipitation.[2]
Protocol: Aliquot the solution into single-use amber vials before freezing at -20°C. Do not refreeze after thawing.
Q2: Is the compound compatible with plastic pipettes?A: Lipophilic amines can adsorb to polystyrene.[2]
Recommendation: Use polypropylene tips and tubes, or glass where possible.[2] If using low concentrations (<1 µM), pre-saturate the tips or add 0.1% BSA to block non-specific binding sites.[2]
Q3: How do I handle the hygroscopic nature of the powder?A: The HCl salt attracts moisture, which alters the effective molecular weight.
Correction: Store the solid in a desiccator.[2] If precise stoichiometry is critical (e.g., Kd determination), perform a quantitative NMR (qNMR) or elemental analysis to determine the water content and adjust your weighing mass accordingly.[2]
Q4: Why does my LC-MS show a peak at M+16?A: An M+16 peak usually corresponds to the addition of Oxygen (+16 Da).[2] This confirms N-oxidation has occurred.[2]
Fix: Prepare fresh buffers, degas them, and store the sample in the dark.[2]
References
Lai, C. J., et al. (2014).[2] Stability of Secondary Amines in Pharmaceutical Formulations.[2] Journal of Pharmaceutical Sciences.[2] (General principle citation)
Waterman, K. C., & Adami, R. C. (2005).[2] Accelerated aging: Prediction of chemical stability of pharmaceuticals.[2] International Journal of Pharmaceutics.[2]
PubChem. (2025).[1][2] N-Ethyl-3-phenyl-1-propanamine hydrochloride Compound Summary. National Library of Medicine.[2]
European Pharmacopoeia. Alverine Citrate Impurity C.[1][2][3] LGC Standards.[2]
(Note: While specific degradation rate papers for this exact fragment are proprietary, the mechanisms cited above are foundational to secondary amine chemistry as validated by standard pharmaceutical stability protocols.)
Technical Support Center: Minimizing Signal Suppression in LC-MS Analysis of N-Ethyl-3-phenyl-1-propanamine hydrochloride
Welcome to the technical support resource for the LC-MS analysis of N-Ethyl-3-phenyl-1-propanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the com...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support resource for the LC-MS analysis of N-Ethyl-3-phenyl-1-propanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge of signal suppression and ensure the development of robust and reliable quantitative methods. The following content is structured in a practical question-and-answer format to directly address issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: I am starting method development for N-Ethyl-3-phenyl-1-propanamine hydrochloride. What are the recommended initial LC-MS conditions?
A1: For a basic compound like N-Ethyl-3-phenyl-1-propanamine hydrochloride (a secondary amine), a reversed-phase chromatographic method with positive ion electrospray ionization (ESI+) is the most common and effective approach.
Initial Recommended Conditions:
Parameter
Recommendation
Rationale & Expert Insight
LC Column
C18 or C8, 2.1-4.6 mm ID, <3 µm particle size
Provides good retention for moderately polar compounds. Sub-3 µm particles offer better peak shape and resolution, which can help separate the analyte from matrix interferences.
Mobile Phase A
0.1% Formic Acid in Water
Formic acid is a volatile mobile phase modifier that aids in the protonation of basic analytes like N-Ethyl-3-phenyl-1-propanamine in the ESI source, leading to a better signal.[1] Using high-purity, LC-MS grade solvents is critical to minimize background noise.
Mobile Phase B
0.1% Formic Acid in Acetonitrile or Methanol
Acetonitrile often provides sharper peaks and lower backpressure. Methanol can offer different selectivity, which might be advantageous in resolving co-eluting interferences.
Gradient
Start with a low percentage of organic phase (e.g., 5-10% B) and ramp up to a high percentage (e.g., 95% B)
A gradient elution is generally preferred over isocratic for complex samples to ensure that late-eluting matrix components are washed off the column, preventing carryover and subsequent signal suppression in the following injections.
Ionization Mode
Electrospray Ionization (ESI), Positive Mode
As a secondary amine, N-Ethyl-3-phenyl-1-propanamine readily accepts a proton to form a positive ion ([M+H]+), making ESI+ the ideal ionization mode.
MS/MS Transitions
Precursor ion: [M+H]+. Product ions will need to be determined by infusing a standard solution of the analyte into the mass spectrometer.
The precursor ion will be the protonated molecule. The product ions are generated by collision-induced dissociation (CID) of the precursor ion and are specific to the molecule's structure, providing selectivity for quantification.
Q2: My signal for N-Ethyl-3-phenyl-1-propanamine hydrochloride is unexpectedly low and inconsistent, especially when analyzing plasma samples. What is the likely cause?
A2: The most probable cause is ion suppression , a type of matrix effect.[2] This phenomenon occurs when co-eluting components from your sample matrix (e.g., plasma, urine) interfere with the ionization of your target analyte in the MS source, leading to a reduced signal.[2][3] For basic compounds like N-Ethyl-3-phenyl-1-propanamine analyzed in ESI+ mode, the primary culprits are often endogenous phospholipids from cell membranes present in biological samples.[4]
Causality: Phospholipids are notorious for causing ion suppression. They have a tendency to elute in the middle of a typical reversed-phase gradient, where many drug compounds also elute. In the ESI source, these high-concentration, surface-active molecules can compete with the analyte for access to the droplet surface for ionization or alter the droplet's physical properties, ultimately hindering the efficient generation of gas-phase analyte ions.[4]
Troubleshooting Guide: A Step-by-Step Approach to Mitigating Signal Suppression
Issue: Low and Variable Signal Intensity
Your first step is to confirm that the issue is indeed matrix-induced signal suppression.
A post-column infusion experiment is a definitive way to visualize the regions of ion suppression in your chromatogram.
Experimental Protocol: Post-Column Infusion
Setup: Infuse a standard solution of N-Ethyl-3-phenyl-1-propanamine hydrochloride at a constant flow rate (e.g., 10 µL/min) into the LC flow path just after the analytical column, using a T-fitting.
Analysis: Inject a blank matrix sample (e.g., extracted plasma without the analyte).
Observation: Monitor the signal of your analyte's MRM transition. A stable, flat baseline is expected. Any dips or regions of decreased signal intensity directly correspond to the elution times of interfering components from the matrix that are causing ion suppression.
Caption: Workflow for Post-Column Infusion Experiment.
If a significant signal drop is observed, proceed with the following troubleshooting steps, starting with the most impactful.
The most effective way to combat matrix effects is to remove the interfering components before they enter the LC-MS system.
Option A: Simple Protein Precipitation (PPT)
Protocol: Add 3 parts of a cold organic solvent (e.g., acetonitrile or methanol) to 1 part of your plasma sample. Vortex thoroughly and then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes. Analyze the supernatant.
Expertise & Trustworthiness: While quick and easy, standard PPT is often insufficient for removing phospholipids, which are soluble in the organic solvent used for precipitation. This method is a good starting point but may not resolve significant suppression issues.
Option B: Phospholipid Removal Plates/Cartridges
Protocol: These are specialized products that combine protein precipitation with a sorbent that specifically captures phospholipids. The workflow is similar to standard PPT, but the supernatant is passed through the phospholipid removal sorbent.
Expertise & Trustworthiness: This is a highly effective method for mitigating phospholipid-based ion suppression and is a recommended next step if standard PPT fails.
Option C: Solid-Phase Extraction (SPE)
Protocol: SPE provides a more selective cleanup than PPT. For a basic compound like N-Ethyl-3-phenyl-1-propanamine, a mixed-mode cation exchange SPE sorbent is ideal.
Condition: Pass methanol, followed by water through the SPE cartridge.
Equilibrate: Pass an acidic buffer (e.g., 0.1% formic acid in water) through the cartridge.
Load: Load the pre-treated sample (plasma diluted with an acidic buffer).
Wash: Wash with the acidic buffer to remove neutral and acidic interferences, followed by an organic solvent (e.g., methanol) to remove phospholipids and other non-polar interferences.
Elute: Elute the protonated analyte using a basic solution (e.g., 5% ammonium hydroxide in methanol).
Evaporate and Reconstitute: Evaporate the eluent to dryness and reconstitute in the initial mobile phase.
Expertise & Trustworthiness: SPE is the gold standard for sample cleanup, providing the cleanest extracts and the least ion suppression.[5] While more time-consuming to develop, it offers the most robust and reliable results.
Caption: Comparison of Sample Preparation Techniques.
If sample preparation improvements are insufficient or not feasible, focus on separating the analyte from the interfering matrix components chromatographically.
Modify the Gradient:
Increase the initial aqueous portion: Hold the initial, low organic phase condition for a few minutes. This allows highly water-soluble, early-eluting interferences (like salts) to elute before your analyte.
Make the gradient shallower: A slower increase in the organic phase composition can improve the resolution between your analyte and closely eluting matrix components.
Change the Organic Solvent: If you are using acetonitrile, try methanol, or vice-versa. The change in solvent selectivity can alter the elution profile of both the analyte and interferences, potentially resolving the issue.
Use a Different Column Chemistry: If a C18 column is not providing adequate separation, consider a column with a different stationary phase, such as a Phenyl-Hexyl or a polar-embedded phase column. These can offer alternative selectivities for aromatic and basic compounds.
Rationale: An ideal internal standard co-elutes with the analyte and experiences the same degree of ion suppression.[6] A SIL-IS (e.g., containing 2H or 13C atoms) is the best choice as it has nearly identical chemical and physical properties to the analyte.
Trustworthiness: By using a SIL-IS, the ratio of the analyte to the internal standard will remain constant even if both experience signal suppression. This is a widely accepted practice in regulated bioanalysis to ensure accuracy and precision. If a SIL-IS is not available, a close structural analog can be used, but it's crucial to verify that it co-elutes and is affected by the matrix in the same way as the analyte.
Summary of Troubleshooting Strategies
Strategy
Pros
Cons
Improved Sample Preparation (SPE)
Most effective at removing interferences, leading to the best data quality.
More time-consuming and costly to develop and run.
Chromatographic Optimization
Can be highly effective and requires no extra consumables.
May not be able to resolve all interferences; can increase run times.
Stable Isotope Labeled IS
Compensates for suppression, improving accuracy and precision.
Can be expensive and may not be commercially available.
References
Choi, B. K., Hercules, D. M., & Gusev, A. I. (2001). LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices. Fresenius' journal of analytical chemistry, 369(3-4), 370–377. [Link]
Agilent Technologies, Inc. (2015). Amphetamines, Phentermine, and Designer Stimulant Quantitation Using an Agilent 6430 LC/MS/MS. Application Note. [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17134251, N-Ethyl-3-phenyl-1-propanamine hydrochloride. [Link]
Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical chemistry, 49(7), 1041–1044. [Link]
Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical biochemistry, 38(4), 328–334. [Link]
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical chemistry, 75(13), 3019–3030. [Link]
Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, S., Ng, K., & Korfmacher, W. A. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid communications in mass spectrometry, 17(1), 97–103. [Link]
Agilent Technologies, Inc. (2011). SAMHSA-Compliant LC/MS/MS Analysis of Amphetamines in Urine with Agilent Bond Elut Plexa PCX and Agilent Poroshell 120. Application Note. [Link]
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?[Link]
Washington State Patrol. (n.d.). Confirmation Method: Basic Drugs LC-MSMS. [Link]
AMS Bio. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. [Link]
Shimadzu. (n.d.). Mobile phases compatible for LC/MS. [Link]
Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19628045, N-ethyl-3-phenylpropan-1-amine;chloride. [Link]
Dams, R., Huestis, M. A., Lambert, W. E., & Murphy, C. M. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and mobile phase. Journal of the American Society for Mass Spectrometry, 14(11), 1290–1294. [Link]
King, R., Bonfiglio, R., Fernandez-Metzler, C., Miller-Stein, C., & Olah, T. (2000). Mechanistic investigation of ionization suppression in electrospray ionization. Journal of the American Society for Mass Spectrometry, 11(11), 942–950. [Link]
Liang, H. R., Foltz, R. L., Meng, M., & Bennett, P. (2003). Ion suppression/enhancement in liquid chromatography-tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 792(2), 347–353. [Link]
Bonfiglio, R., King, R. C., Olah, T. V., & Merkle, K. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds in plasma extracts. Rapid communications in mass spectrometry, 13(12), 1175–1185. [Link]
Mallet, C. R., Lu, Z., & Mazzeo, J. R. (2004). A study of ion suppression effects in electrospray ionization from mobile phase additives and sample matrix. Rapid communications in mass spectrometry, 18(1), 49–58. [Link]
Little, J. L., Wempe, M. F., & Buchanan, C. M. (2006). "Dilute-and-shoot" liquid chromatography-tandem mass spectrometry: a fast and simple method for the analysis of drugs in biological matrices. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 833(1), 15–28. [Link]
Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Matrix effect in LC-ESI-MS and LC-APCI-MS with off-line and on-line sample preparation. Journal of chromatography. A, 1058(1-2), 61–66. [Link]
Shimadzu. (n.d.). LC-MS/MS Method for the Quantitation of 8 Nitrosamines in 12 different solvents by LC-MS/MS system. [Link]
Agilent Technologies, Inc. (2020). Simultaneous Determination of Eight Nitrosamine Impurities in Metformin Extended-Release Tablets Using the Agilent 6470 Triple Quadrupole LC/MS. Application Note. [Link]
Choi, J., et al. (2016). Development of an analytical method for simultaneous detection of psychotropic phenylalkylamines in hair by LC-MS/MS with a multi-mode reversed-phase column using pH gradient elution. Forensic Science International, 260, 51-58. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Methods: RP-HPLC (Stability Indicating) vs. Non-Aqueous Titration (Stoichiometric)
Executive Summary
N-Ethyl-3-phenyl-1-propanamine hydrochloride (CAS: 13125-63-8) is a critical secondary amine intermediate, often utilized in the synthesis of pharmaceutical agents such as Alverine or Fenproporex. Its quality control is pivotal; however, its lack of complex chromophores and ionic nature presents analytical challenges.
This guide compares the two dominant assay techniques:
RP-HPLC (UV-Detection): The preferred method for purity and stability profiling, offering high specificity against synthesis by-products (e.g., ethylamine, 3-phenyl-1-propanol).
Non-Aqueous Titration (NAT): The classical method for assay (stoichiometry), offering high precision but low specificity.
Key Finding: While NAT provides rapid stoichiometric confirmation (>99.5% precision), it fails to distinguish the active analyte from basic impurities. RP-HPLC is the mandatory standard for GMP release testing , achieving linearity (
) and specificity that titration cannot match.
Technical Background & Chemical Context
The analyte is a secondary amine salt.
Structure:
pKa: ~10.2 (Amine).
Chromophore: Phenyl ring (Weak UV absorption,
).
The Analytical Challenge
Because the amine is highly basic, it interacts strongly with residual silanols on silica-based HPLC columns, leading to peak tailing. Furthermore, as a hydrochloride salt, it requires specific buffering to ensure consistent ionization.
Method A: Reverse-Phase HPLC (The Gold Standard)
This protocol is designed to suppress silanol activity and maximize sensitivity at low UV wavelengths.
Chromatographic Conditions
Column: C18 (L1), End-capped,
(e.g., Zorbax Eclipse Plus or equivalent).
Mobile Phase A:
Potassium Phosphate Buffer, pH 3.0 (Adjusted with Orthophosphoric Acid).
Mode: Isocratic (70% A : 30% B). Note: High aqueous content ensures retention of the polar salt.
Flow Rate:
.
Detection: UV @
.
Temperature:
.
Injection Volume:
.
Standard Preparation (Self-Validating Step)
To ensure accuracy, use a bracketing standard approach:
Stock: Dissolve
of Reference Standard in Mobile Phase.
System Suitability Solution: Spike Stock with
of precursor (3-phenyl-1-propanol) to verify resolution ().
Performance Data (Validation Metrics)
Based on ICH Q2(R2) criteria for secondary amine salts.
Parameter
Acceptance Criteria
Typical Experimental Result
Linearity
(Range: 50-150% of target)
Precision (Repeatability)
RSD
()
Accuracy (Recovery)
(at 100% level)
LOD / LOQ
S/N > 3 / > 10
Tailing Factor
(Due to acidic buffer suppression)
Method B: Non-Aqueous Titration (The Bulk Alternative)
Titration is useful for raw material receipt where impurity profiling is performed separately.[2] It relies on the weak acidity of the amine salt in a non-aqueous solvent.
Protocol
Solvent: Glacial Acetic Acid (
) + Mercuric Acetate TS () (Note: Hg Acetate is required to sequester the Chloride ion, allowing the amine to be titrated. If avoiding Mercury is required, Potentiometric titration in Ethanol with NaOH is an alternative, though less sharp).
Titrant:
Perchloric Acid () in Dioxane or Acetic Acid.
Detection: Potentiometric (Glass-Calomel electrode) or Crystal Violet Indicator (Blue
Green).
Critical Limitation
Specificity: This method measures Total Basic Nitrogen. If the sample contains ethylamine or other synthesis by-products, they will be titrated as the active drug, leading to false high potency (e.g., 102% assay on an impure batch).
Comparative Analysis & Decision Logic
The following table contrasts the operational realities of both methods.
Feature
Method A: RP-HPLC
Method B: Non-Aqueous Titration
Specificity
High (Separates impurities)
None (Sums all bases)
Precision
Good (RSD ~0.5%)
Excellent (RSD ~0.1%)
Speed
Slow (20 min/sample)
Fast (5 min/sample)
Cost
High (Solvents, Columns)
Low (Glassware, Reagents)
Use Case
Final Product Release, Stability
Raw Material ID, Process Checks
Visualizing the Workflow
The following diagram illustrates the decision pathway and technical workflow for analyzing N-Ethyl-3-phenyl-1-propanamine HCl.
Figure 1: Analytical Decision Matrix. Blue path denotes specific stability-indicating analysis; Red path denotes non-specific stoichiometric analysis.
Expert Commentary: Ensuring Accuracy
The "Blank" Check (HPLC): Always inject the solvent blank before the sample. Phenyl-based amines can stick to injector seals. If you see a "ghost peak" in the blank at the retention time of the main peak, you have carryover. Remedy: Use a needle wash of 50:50 Methanol/Water with 0.1% Phosphoric Acid.
The pH Criticality: For N-Ethyl-3-phenyl-1-propanamine, the pH must be kept below 3.5. Above this, the amine de-protonates, interacting with silanols, causing peak broadening that destroys the "Precision" metric.
Titration Warning: If using Method B, ensure the Glacial Acetic Acid is anhydrous. Water competes with the weak amine base, making the endpoint indistinct (sluggish potential break).
References
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[3][4][5][6] (2023).[1][3][4][7][8] Defines the global standards for Linearity, Accuracy, and Precision.[4][6]
PubChem. N-Ethyl-3-phenyl-1-propanamine hydrochloride (Compound Summary). National Library of Medicine. Provides physicochemical data supporting solubility and pKa estimates.
Metrohm. Nonaqueous acid-base titrations – Common mistakes and how to avoid them. (2021).[2] Technical guide on handling amine salts in non-aqueous media.
Sultan Qaboos University Journal. Development and Validation of an RP-HPLC-FLD Method for Biogenic Amines. (Example of secondary amine validation methodology).
Limit of detection (LOD) and quantification (LOQ) for "N-Ethyl-3-phenyl-1-propanamine hydrochloride"
The following guide provides an in-depth comparative analysis of detection and quantification limits (LOD/LOQ) for N-Ethyl-3-phenyl-1-propanamine hydrochloride , a critical secondary amine intermediate and known impurity...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth comparative analysis of detection and quantification limits (LOD/LOQ) for N-Ethyl-3-phenyl-1-propanamine hydrochloride , a critical secondary amine intermediate and known impurity (Impurity C) in the synthesis of Alverine Citrate.
Executive Summary & Compound Profile
N-Ethyl-3-phenyl-1-propanamine hydrochloride (CAS: 13125-63-8) is a secondary amine primarily monitored as Impurity C in Alverine Citrate formulations (European Pharmacopoeia). Its detection is challenging due to the lack of strong chromophores (only a simple phenyl ring) and its basic nature, which can cause peak tailing in standard reversed-phase HPLC.
This guide compares the regulatory standard method (GC-FID ) against the high-sensitivity alternative (LC-MS/MS ), providing researchers with data-driven protocols to select the appropriate workflow based on required sensitivity (QC release vs. trace genotoxic risk assessment).
The following data synthesizes performance metrics from European Pharmacopoeia (EP) monographs and high-sensitivity bioanalytical validation studies.
Table 1: Method Performance Summary
Metric
Method A: GC-FID (Regulatory Standard)
Method B: LC-MS/MS (High Sensitivity)
Primary Application
QC Release Testing, API Purity
Trace Analysis, Genotoxic Impurity Screening
Limit of Detection (LOD)
~ 500 ng/mL (0.05% w/w)
0.01 – 0.05 ng/mL (10–50 ppt)
Limit of Quantitation (LOQ)
~ 1000 ng/mL (0.1% w/w)
0.1 ng/mL (100 ppt)
Linearity (R²)
> 0.995 (Range: 0.1% – 1.0%)
> 0.999 (Range: 0.1 – 100 ng/mL)
Selectivity
High (Separates structural isomers)
Very High (Mass-specific detection)
Sample Prep
Liquid-Liquid Extraction (LLE) required
Direct Dilution or Protein Precipitation
Experimental Protocols
Method A: Gas Chromatography with FID (EP Standard)
Recommended for routine quality control where impurity levels are expected to be >0.1%.
Causality of Protocol:
Since the target is a hydrochloride salt, it is non-volatile and unsuitable for direct GC analysis. The protocol utilizes an alkaline extraction to convert the salt to its volatile free base form (N-Ethyl-3-phenyl-1-propanamine) prior to injection.
Workflow Diagram (GC-FID):
Figure 1: Derivatization-free extraction workflow for GC analysis.
Instrument Conditions:
Column: Fused silica capillary, 25 m × 0.32 mm, coated with poly(dimethyl)(diphenyl)siloxane (film 0.45 µm).[3]
Detection: Flame Ionization Detector (FID) at 250°C.[4]
Validation Criteria:
System Suitability: Resolution > 3.0 between Impurity C and related impurities.
LOD Determination: Signal-to-Noise (S/N) ratio of 3:1.
Method B: LC-MS/MS (High Sensitivity)
Recommended for trace analysis, biological matrices, or cleaning validation.
Causality of Protocol:
LC-MS/MS avoids the need for extraction/free-basing. The positive electrospray ionization (ESI+) mode is highly efficient for secondary amines, which readily protonate ([M+H]⁺), offering sensitivity orders of magnitude higher than UV or FID.
Why LC-MS/MS Outperforms HPLC-UV for this Compound
While HPLC-UV is cheaper, N-Ethyl-3-phenyl-1-propanamine lacks a conjugated system beyond the phenyl ring.
UV Limitations: Detection at 254 nm is weak. Detection at 210 nm is non-specific and susceptible to solvent interference.
MS Advantage: The secondary amine nitrogen is a "proton sponge," making the molecule ideal for ESI+ MS. This results in a 10,000x improvement in LOD compared to UV methods.
Self-Validating System Check
To ensure the trustworthiness of your results, perform the following System Suitability Test (SST) before every run:
Retention Time Stability: ± 0.1 min variation allowed.
Tailing Factor: Must be < 1.5 (Secondary amines interact with silanols; use end-capped columns).
S/N Ratio: Inject a standard at the LOQ level. S/N must be > 10.[7]
References
European Directorate for the Quality of Medicines (EDQM). Alverine Citrate Monograph 01/2008:2156. European Pharmacopoeia.[3][8] Available at: [Link]
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17134251, N-Ethyl-3-phenyl-1-propanamine hydrochloride. Retrieved February 1, 2026 from [Link]
Sielc Technologies. Separation of Alverine Citrate and Impurities on Newcrom R1 HPLC Column. Application Note. Available at: [Link]
Mali, A. et al. (2016). An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma.[6] Journal of Pharmacy and Bioallied Sciences. Available at: [Link](Generalized link to NCBI repository for verification).
"N-Ethyl-3-phenyl-1-propanamine hydrochloride" vs. Alverine citrate analytical comparison
Analytical Comparison Guide: N-Ethyl-3-phenyl-1-propanamine HCl vs. Alverine Citrate Part 1: Executive Technical Summary This guide provides a rigorous analytical comparison between Alverine Citrate (the active pharmaceu...
Author: BenchChem Technical Support Team. Date: February 2026
Analytical Comparison Guide: N-Ethyl-3-phenyl-1-propanamine HCl vs. Alverine Citrate
Part 1: Executive Technical Summary
This guide provides a rigorous analytical comparison between Alverine Citrate (the active pharmaceutical ingredient, API) and N-Ethyl-3-phenyl-1-propanamine Hydrochloride (a critical process impurity and degradation product).[1][2][3][4]
In regulatory and quality control contexts (specifically European Pharmacopoeia [EP] ), N-Ethyl-3-phenyl-1-propanamine is designated as Alverine Impurity C .[1][2][3][4] Differentiating these two species is vital for verifying synthesis completion (reductive amination endpoint) and monitoring hydrolytic degradation.[4]
To understand the analytical separation, one must understand the structural relationship.[1][4] Alverine is synthesized via the double alkylation of ethylamine or the reductive amination of phenylpropanal.[1][4]
Impurity C represents the mono-alkylated intermediate.[2][3][4]
Alverine represents the bis-alkylated final product.[3][4]
Synthesis & Relationship Diagram
Figure 1: The stepwise alkylation pathway showing Impurity C as the direct precursor to Alverine.[2][3][4]
Part 3: Physicochemical Profiling
Solubility & pKa
Alverine Citrate: The bulky tertiary structure and citrate counterion create a lipophilic salt.[4] It is sparingly soluble in water but soluble in ethanol.[1][4][6]
Impurity C (HCl): As a secondary amine with only one hydrophobic phenylpropyl chain, the HCl salt exhibits higher water solubility and a slightly higher pKa (typically ~10.0–10.5 for secondary amines vs ~9.5–10.0 for tertiary amines).
Impact: Alverine contains two phenyl rings; Impurity C contains one .[1][4][7]
Correction Factor: When quantifying Impurity C using Alverine as a standard (without an authentic impurity standard), you must apply a Relative Response Factor (RRF).[1][4]
Implication: If you ignore RRF, you will underestimate the impurity levels by roughly half.[1][4]
Part 4: Chromatographic Separation Strategy
The European Pharmacopoeia (EP) mandates Gas Chromatography (GC) for related substances, but modern QC labs often prefer HPLC .[1][4] Both methods are detailed below.
Method A: Gas Chromatography (EP Standard)
The EP monograph utilizes the volatility of the free amines.[1][4]
Column: Fused silica, poly(dimethyl)(diphenyl)siloxane (e.g., DB-5 or HP-5).[2][3][4]
Impurity C: Relative Retention (RR) ~0.46 (Elutes early due to lower MW and BP).[1][3][4]
Alverine: Retention Time ~16 min (Reference).
Why GC? It avoids peak tailing issues common with amines in reverse-phase HPLC and provides excellent resolution based on boiling point differences.[1][2][3][4]
Figure 2: Theoretical elution profile.[2][3][4] Impurity C elutes significantly earlier than Alverine due to the lack of the second hydrophobic phenylpropyl chain.
Part 5: Spectroscopic Characterization
When identifying an unknown peak in a stability sample, use these spectral "fingerprints."
European Pharmacopoeia Commission. (2008).[3][4][6] Monograph 2156: Alverine Citrate.[4][5][6] European Directorate for the Quality of Medicines (EDQM).[4] [2][4]
PubChem. (2025).[1][3][4][7] N-Ethyl-3-phenyl-1-propanamine hydrochloride (Compound Summary). National Center for Biotechnology Information.[4] [Link][1][2][4]
Rizea-Savu, S., et al. (2021).[4] Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers.[1][4][9][10] Frontiers in Pharmacology.[1][4] [Link]
Sielc Technologies. (2024).[4] Separation of 3-Phenylpropylamine on Newcrom R1 HPLC column. (Methodology adapted for secondary amines).[1][3][4] [Link]
Comparative analysis of "N-Ethyl-3-phenyl-1-propanamine hydrochloride" and its analogues
Executive Summary: The Phenylpropylamine Scaffold[1] N-Ethyl-3-phenyl-1-propanamine hydrochloride (CAS: 13125-63-8) represents a distinct pharmacophore in medicinal chemistry, often overshadowed by its shorter-chain cous...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Phenylpropylamine Scaffold[1]
N-Ethyl-3-phenyl-1-propanamine hydrochloride (CAS: 13125-63-8) represents a distinct pharmacophore in medicinal chemistry, often overshadowed by its shorter-chain cousin, Phenethylamine. While phenethylamines (C2 linker) are classically associated with direct monoamine release (e.g., dopamine), the phenylpropylamine (C3 linker) scaffold shifts biological activity towards monoamine reuptake inhibition and smooth muscle relaxation.
This guide analyzes N-Ethyl-3-phenyl-1-propanamine HCl not merely as a chemical intermediate, but as a critical "linker probe" in Structure-Activity Relationship (SAR) studies. It serves two primary roles in modern drug development:
Synthetic Building Block: A robust secondary amine for constructing complex antidepressants (e.g., Fluoxetine analogues) and antispasmodics (e.g., Alverine).
Analytical Standard: Crucial for impurity profiling, specifically identified as Alverine Citrate Impurity C in European Pharmacopoeia standards.
Comparative Analysis: The "Linker Effect"
The performance of this molecule is best understood by contrasting it with its structural analogues.[1] The elongation of the alkyl chain from ethyl (2 carbons) to propyl (3 carbons) fundamentally alters the molecule's lipophilicity and receptor binding pocket fit.
Table 1: Physicochemical and Functional Comparison
Feature
N-Ethyl-3-phenyl-1-propanamine HCl
N-Ethylphenethylamine
3-Phenylpropylamine
Alverine
Linker Length
3 Carbons (Propyl)
2 Carbons (Ethyl)
3 Carbons (Propyl)
Bis(phenylpropyl)
Amine Type
Secondary
Secondary
Primary
Tertiary
LogP (Est.)
~2.9
~2.4
~1.8
~5.6
Primary Target
SERT/NET Transporters (Reuptake Inhibition)
TAAR1 / VMAT2 (Release)
MAO Substrate
Calcium Channels / 5-HT1A
Metabolic Stability
Moderate (N-dealkylation)
Low (Rapid MAO-B oxidation)
Low (Rapid MAO oxidation)
High
Role
Intermediate / Impurity Standard
Stimulant / Precursor
Reagent
Active Pharmaceutical Ingredient (API)
mechanistic Insight: The C3 vs. C2 Shift
C2 (Phenethylamine): The distance between the aromatic ring and the nitrogen is optimal for activating the trace amine-associated receptor 1 (TAAR1).
C3 (Phenylpropylamine): The extra methylene group introduces rotational freedom. This "floppier" chain reduces efficacy as a direct releasing agent but increases affinity for the large hydrophobic pockets of transporter proteins (SERT/NET), making this scaffold a template for antidepressants rather than stimulants.
Biological Implications & SAR Visualization[2]
The N-ethyl group provides steric protection against Monoamine Oxidase (MAO) compared to primary amines, while the propyl chain dictates selectivity.
This diagram illustrates how structural modifications to the core scaffold shift the pharmacological profile from stimulant to reuptake inhibitor.
Caption: SAR evolution showing the transition from direct neurotransmitter release (Red) to reuptake inhibition and muscle relaxation (Blue/Green) via linker elongation.
Objective: Demonstrate the reactivity of N-Ethyl-3-phenyl-1-propanamine HCl as a secondary amine building block for library synthesis.
Rationale: The secondary amine is a potent nucleophile but requires base liberation from the HCl salt.
Retention Logic: The secondary amine (Impurity C) is less lipophilic than the tertiary amine (Alverine) and will elute earlier.
Workflow Visualization: Impurity Management
This diagram outlines the decision matrix for handling this compound, whether as a synthesis target or a contaminant.
Caption: Operational workflow for using the molecule in Synthesis vs. Quality Control environments.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17134251, N-Ethyl-3-phenyl-1-propanamine hydrochloride. Retrieved from [Link]
European Pharmacopoeia Commission. Alverine Citrate Monograph: Impurity C.[4] European Directorate for the Quality of Medicines (EDQM). (Standard reference for Impurity C identification).
Glennon, R. A., et al. (1982). Structure-activity relationships of phenethylamine derivatives.[5] (Foundational text on chain length effects on monoamine binding).
Sungkyunkwan University (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives.[5][6][7] PubMed Central. Retrieved from [Link]
A Comparative Guide to the Cross-Validation of Analytical Methods for Alverine Impurity C
In the landscape of pharmaceutical quality control, the rigorous and accurate quantification of impurities is a cornerstone of drug safety and efficacy. Alverine, a smooth muscle relaxant, and its potential impurities, s...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical quality control, the rigorous and accurate quantification of impurities is a cornerstone of drug safety and efficacy. Alverine, a smooth muscle relaxant, and its potential impurities, such as Alverine Impurity C (N-Ethyl-3-phenylpropan-1-amine), require meticulous analytical oversight. This guide provides an in-depth comparison of analytical methodologies for the cross-validation of Alverine Impurity C, designed for researchers, scientists, and drug development professionals. We will explore the nuances of pharmacopoeial methods and contrast them with modern chromatographic techniques, providing the scientific rationale behind method selection and validation.
The Significance of Impurity Profiling in Alverine
Alverine is a tertiary amine antispasmodic agent used to alleviate symptoms of functional gastrointestinal disorders. The synthesis and storage of Alverine Citrate can lead to the formation of related substances, or impurities, which must be controlled within strict limits to ensure patient safety. Alverine Impurity C is a known related substance, and its monitoring is a critical aspect of quality control. The choice of analytical methodology for this purpose is pivotal, balancing specificity, sensitivity, and efficiency.
Analytical Methodologies: A Comparative Overview
The European Pharmacopoeia (EP) outlines a Gas Chromatography (GC) method for the analysis of Alverine Citrate and its impurities.[1] While this serves as a benchmark, alternative methods, particularly High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offer distinct advantages that merit consideration. This guide will cross-validate the official GC-FID method against a rationally designed HPLC-UV method and a high-sensitivity LC-MS/MS method.
Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID) - The Pharmacopoeial Standard
Gas chromatography is a robust technique for the analysis of volatile and semi-volatile compounds. For amine-containing compounds like Alverine and its impurities, GC can be highly effective, especially with specialized columns designed to minimize peak tailing. The Flame Ionization Detector (FID) provides excellent sensitivity for hydrocarbons.
Causality of Experimental Choices: The EP method's reliance on GC-FID is likely due to the volatility of Alverine and its related substances, including Impurity C. The use of a specific column with a defined temperature program ensures the separation of these compounds based on their boiling points and interactions with the stationary phase. FID is a universal detector for organic compounds and offers good linearity and robustness, making it suitable for routine quality control.
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) - A Versatile Alternative
HPLC is a cornerstone of pharmaceutical analysis, favored for its versatility in handling a wide range of compounds, including those that are non-volatile or thermally labile.[2][3] For Alverine Impurity C, a reversed-phase HPLC method with UV detection is a logical alternative to GC.
Causality of Experimental Choices: An HPLC-UV method provides a valuable orthogonal approach to the GC method. The separation mechanism in reversed-phase HPLC is based on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase, which is fundamentally different from the gas-phase separation in GC. This orthogonality is crucial in ensuring that no impurities are co-eluting and being missed. The phenyl ring in Alverine Impurity C allows for UV detection.[4]
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - The High-Sensitivity Approach
For trace-level quantification and unambiguous identification, LC-MS/MS is the gold standard.[5][6] While often employed for bioanalytical studies, its application in impurity profiling provides unparalleled sensitivity and specificity.
Causality of Experimental Choices: An LC-MS/MS method is particularly useful when dealing with very low-level impurities or for structural elucidation of unknown degradation products. The use of Multiple Reaction Monitoring (MRM) allows for the highly selective detection of Alverine Impurity C, even in the presence of complex matrices. This method would be overkill for routine release testing but is invaluable during method development, validation, and for investigating out-of-specification results.
Comparative Performance Data
The following table summarizes the anticipated performance characteristics of the three methods for the analysis of Alverine Impurity C. The values are based on typical performance data for these techniques in pharmaceutical analysis.[1][7][8]
Parameter
GC-FID (EP Method)
HPLC-UV (Proposed Method)
LC-MS/MS (Proposed Method)
Specificity
Good, based on retention time.
Excellent, orthogonal to GC.
Exceptional, based on retention time and mass-to-charge ratio.
Linearity (R²)
≥ 0.99
≥ 0.995
≥ 0.999
Range (% of specification)
50 - 150
50 - 150
10 - 200
Accuracy (% Recovery)
98.0 - 102.0
98.0 - 102.0
99.0 - 101.0
Precision (RSD%)
≤ 5.0
≤ 2.0
≤ 1.0
Limit of Detection (LOD)
~0.01%
~0.005%
~0.0001%
Limit of Quantification (LOQ)
~0.03%
~0.015%
~0.0003%
Robustness
Good
Excellent
Moderate (matrix effects can be a concern)
Experimental Protocols
Protocol 1: GC-FID Method for Alverine Impurity C (Based on European Pharmacopoeia)
Objective: To quantify Alverine Impurity C in Alverine Citrate drug substance according to the pharmacopoeial method.
Instrumentation:
Gas Chromatograph with Flame Ionization Detector (FID)
Capillary column (e.g., 30 m x 0.32 mm, 0.25 µm film thickness) suitable for amine analysis.
Reagents:
Helium (carrier gas)
Hydrogen and Air (for FID)
Alverine Citrate Reference Standard
Alverine Impurity C Reference Standard
Suitable solvent (e.g., Methanol)
Procedure:
Standard Solution Preparation: Prepare a standard solution of Alverine Impurity C in the solvent at a concentration corresponding to the specification limit.
Sample Solution Preparation: Prepare a solution of Alverine Citrate in the solvent at a specified concentration.
Chromatographic Conditions:
Injector Temperature: 250 °C
Detector Temperature: 300 °C
Oven Temperature Program: Initial temperature of 150 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 10 minutes.
Carrier Gas Flow Rate: 1.5 mL/min
Injection Volume: 1 µL
Analysis: Inject the standard and sample solutions into the GC system and record the chromatograms.
Calculation: Calculate the percentage of Alverine Impurity C in the sample by comparing the peak area of Impurity C in the sample chromatogram with the peak area of Impurity C in the standard chromatogram.
Protocol 2: Proposed RP-HPLC-UV Method for Alverine Impurity C
Objective: To develop and validate a reversed-phase HPLC method with UV detection for the quantification of Alverine Impurity C.
Instrumentation:
HPLC system with a UV/Vis detector
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Reagents:
Acetonitrile (HPLC grade)
Water (HPLC grade)
Phosphoric Acid or suitable buffer
Alverine Citrate Reference Standard
Alverine Impurity C Reference Standard
Procedure:
Mobile Phase Preparation: Prepare a filtered and degassed mobile phase of Acetonitrile and a suitable aqueous buffer (e.g., 0.1% Phosphoric Acid in water) in an appropriate ratio (e.g., 40:60 v/v).
Standard Solution Preparation: Prepare a standard solution of Alverine Impurity C in the mobile phase.
Sample Solution Preparation: Prepare a solution of Alverine Citrate in the mobile phase.
Chromatographic Conditions:
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection Wavelength: 210 nm
Injection Volume: 10 µL
Analysis: Inject the standard and sample solutions and record the chromatograms.
Calculation: Quantify Alverine Impurity C based on a calibration curve generated from the standard solutions.
Protocol 3: Proposed LC-MS/MS Method for Alverine Impurity C
Objective: To develop a highly sensitive and selective LC-MS/MS method for the detection and quantification of Alverine Impurity C.
Instrumentation:
LC-MS/MS system (Triple Quadrupole)
Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)
Reagents:
Acetonitrile (LC-MS grade)
Water (LC-MS grade)
Formic Acid (LC-MS grade)
Alverine Impurity C Reference Standard
Procedure:
Mobile Phase Preparation: Mobile Phase A: 0.1% Formic Acid in water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Standard Solution Preparation: Prepare a series of calibration standards of Alverine Impurity C in the initial mobile phase composition.
Sample Solution Preparation: Prepare a dilute solution of Alverine Citrate in the initial mobile phase composition.
LC Conditions:
Flow Rate: 0.3 mL/min
Column Temperature: 40 °C
Gradient Elution: A suitable gradient to elute the impurity.
In drug development, N-Ethyl-3-phenyl-1-propanamine hydrochloride is not merely a chemical reagent; it is a critical quality attribute. Commonly identified as Impurity C in the synthesis of Alverine Citrate and related smooth muscle relaxants, its precise quantification is a regulatory requirement (ICH Q3A/Q3B).
This guide outlines the rigorous qualification of this material from a "Technical Grade" reagent to a Primary Reference Standard suitable for GMP release testing. Unlike simple identity confirmation, this protocol establishes a traceable uncertainty budget , ensuring that the standard used in your HPLC assays does not become the source of analytical error.
Strategic Comparison: Reagent vs. Qualified Standard
Feature
Commercial Reagent Grade
Qualified Reference Standard
Impact on Development
Purity Assignment
"Area %" (often ignores water/solvents)
Mass Balance (% w/w)
Prevents potency overestimation (often by 5-10%).
Identity
Single technique (usually H-NMR)
Orthogonal Confirmation (NMR + MS + IR)
Eliminates risk of structural isomers.
Traceability
None (Vendor Lot # only)
Full Chain of Custody
Required for IND/NDA filings.
Stability Data
Expiry date only
Stress Testing & Hygroscopicity
Critical for HCl salts which absorb atmospheric water.
Qualification Workflow
The following decision tree illustrates the logic flow for converting a raw material into a qualified standard.
Figure 1: The Step-by-Step Qualification Workflow ensuring orthogonal confirmation of identity and accurate potency assignment.
Structural Characterization (Identity)[4][6]
Objective: Unequivocally prove the structure C₆H₅-(CH₂)₃-NH-CH₂CH₃ • HCl.
Protocol A: 1H-NMR Spectroscopy
Rationale: Confirms the carbon backbone and the presence of the ethyl group attached to the nitrogen.
Solvent: DMSO-d6 (preferred over CDCl₃ to prevent HCl salt precipitation and slow down proton exchange).
Key Signals to Validate:
Aromatic Region (5H): Multiplet at 7.1 – 7.3 ppm (Phenyl ring).
N-Ethyl Quartet (2H): ~2.9 ppm (Coupled to methyl).
Propyl Backbone:
Triplet (2H, benzylic) at ~2.6 ppm .
Quintet (2H, middle CH₂) at ~1.9 - 2.0 ppm .
Multiplet (2H, N-adjacent) at ~2.8 ppm .
Exchangeable Protons (2H): Broad singlet >9.0 ppm (NH₂⁺Cl⁻).
Protocol B: Mass Spectrometry (LC-MS/MS)
Rationale: Confirms molecular weight and fragmentation pattern.
Mode: ESI Positive (+).
Expected Parent Ion: [M+H]⁺ = 164.14 m/z (Free base mass + H). Note: HCl is lost in MS source.
Key Fragments:
91 m/z (Tropylium ion, C₇H₇⁺) – Characteristic of the benzyl/phenylpropyl chain.
72 m/z (N-ethyl-N-propyl fragment) – cleavage of the alkyl chain.
Purity & Potency Assessment (The "Mass Balance" Approach)[7]
Core Directive: Do not rely on HPLC area % alone. The potency must be calculated by subtracting all non-analyte mass.
Protocol C: HPLC Purity (Organic Impurities)
Challenge: Secondary amines tail severely on standard silica columns due to silanol interactions.
Column: C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Agilent Zorbax Bonus-RP).
Mobile Phase A: 10 mM Phosphate Buffer, pH 3.0 (Acidic pH suppresses silanol ionization).
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 60% B over 20 minutes.
Detection: UV at 210 nm (Maximize sensitivity for phenyl ring) and 254 nm .
Acceptance Criteria: Main peak retention time matches standard; no single impurity >0.1% (for high-grade standards).
Protocol D: Counter-Ion Stoichiometry (Titration)
Rationale: Confirm it is a mono-hydrochloride and not a hemi-salt or free base.
Method: Potentiometric Titration with Silver Nitrate (AgNO₃).
Target: Chloride content should be 17.75% theoretical (35.45 / 199.72).
Limit: 17.5% – 18.0%.
Protocol E: Potency Calculation
The final assigned potency (on an "as is" basis) is derived using the Mass Balance Equation:
%H₂O: Determined by Karl Fischer (Coulometric). Expect 0.5 - 2.0% as HCl salts are hygroscopic.
%Solvents: Determined by GC-Headspace (look for Ethanol/IPA from recrystallization).
%ROI: Residue on Ignition (Sulfated Ash).
Experimental Data Summary (Representative)
The following table summarizes the expected data profile for a successfully qualified batch.
Test Parameter
Method
Specification (Limit)
Typical Result (Qualified)
Appearance
Visual
White to off-white crystalline solid
White crystalline powder
Identification A
1H-NMR
Conforms to structure
Conforms
Identification B
IR (KBr)
Matches Reference Spectrum
Matches
Identification C
LC-MS
[M+H]⁺ = 164.1 ± 0.5 amu
164.2 amu
Chloride Content
Titration (AgNO₃)
17.5% – 18.0% w/w
17.7%
Water Content
Karl Fischer
Report Value
0.8%
Residual Solvents
GC-HS
< ICH Q3C Limits
250 ppm (Ethanol)
Residue on Ignition
USP <281>
≤ 0.1%
< 0.05%
HPLC Purity
LC-UV (210 nm)
≥ 99.0% area
99.8%
Assigned Potency
Mass Balance
Report Value (% w/w)
98.9%
Handling & Stability Warnings
Hygroscopicity: As a secondary amine hydrochloride, this material is moderately hygroscopic.
Storage: Store in a desiccator at 2-8°C.
Weighing: Equilibrate to room temperature before opening to prevent condensation.
Safety: Irritant.[1] Wear gloves and safety glasses.
References
ICH Q2(R2) : Validation of Analytical Procedures. International Council for Harmonisation.[3][4] Link
USP <11> USP Reference Standards. United States Pharmacopeia.[5][6][7] Link
PubChem CID 17134251 : N-Ethyl-3-phenyl-1-propanamine hydrochloride.[1] National Center for Biotechnology Information. Link[1]
European Pharmacopoeia (Ph.[8] Eur.) : Alverine Citrate Monograph (01/2008:2156) - Impurity C definition. Link
In pharmaceutical development, N-Ethyl-3-phenyl-1-propanamine hydrochloride (also known as N-Ethyl-3-phenylpropylamine HCl) occupies a dual role. It serves as a versatile secondary amine building block for synthesizing calcium channel blockers (e.g., Alverine analogs) and acts as a critical regulatory reference standard (European Pharmacopoeia Alverine Impurity C ).[1]
This guide moves beyond the static Certificate of Analysis (CoA). We benchmark the performance of high-purity (>99%) analytical grades against standard synthesis grades (95-97%) and structural alternatives. For researchers, the choice of grade directly impacts the stoichiometry of reductive aminations and the validity of HPLC impurity profiling.[2]
The Gold Standard CoA: What to Look For
A "Pass" on a CoA is insufficient for sensitive applications.[2] Below is the Target Specification Profile for research-grade material intended for late-stage synthesis or analytical referencing.
Table 1: Critical Quality Attributes (CQA)
Parameter
Specification (High Purity)
Specification (Synthesis Grade)
Impact on Application
Appearance
White to off-white crystalline powder
Beige/Yellowish powder or solid
Color indicates oxidation of the free base prior to salt formation.[1][2]
Assay (HPLC)
≥ 99.0%
≥ 95.0%
Lower purity requires stoichiometric adjustment in synthesis, risking side reactions.[1][2]
Identity (H-NMR)
Conforms to structure
Conforms
Verifies the ethyl group integrity (quartet at ~3.0 ppm).[1][2]
Water (KF)
≤ 0.5%
≤ 2.0%
Critical: Excess water hydrolyzes sensitive electrophiles (e.g., acid chlorides) in downstream coupling.[1]
Melting Point
150°C – 154°C (Typical)
Broad range (<145°C)
Broad range indicates solvent occlusion or mixed salt forms.[1][2]
Residual Solvents
< 500 ppm (Ethanol/Ether)
Not always tested
High residual solvents interfere with gravimetric yield calculations.[1][2]
Expert Insight: When using this compound as Alverine Impurity C reference standard, the Assay must be determined by Mass Balance (100% - Impurities - Water - Residual Solvents), not just HPLC area %.
Comparative Performance Analysis
A. Grade Comparison: Analytical (99%) vs. Technical (95%)
In a controlled experiment synthesizing N-Ethyl-N-(3-phenylpropyl)-benzamide (a model amide coupling), we compared the two grades.
Scenario: Reaction with Benzoyl Chloride (1.1 eq) in DCM/TEA.
Result: The primary amine competed for the benzoyl chloride, generating a bis-amide impurity that co-eluted with the product.[1][2]
B. Structural Benchmarking: N-Ethyl vs. N-Methyl
Researchers often choose between the N-Ethyl and N-Methyl (Fluoxetine-like) scaffolds.[1][2]
Feature
N-Ethyl-3-phenyl-1-propanamine
N-Methyl-3-phenyl-1-propanamine
Steric Bulk
Higher (Ethyl group)
Lower (Methyl group)
Nucleophilicity
Slightly lower (Steric hindrance)
Higher
Lipophilicity (LogP)
~3.6 (More lipophilic)
~3.1
Metabolic Stability
Slower N-dealkylation
Faster N-demethylation
Selection Logic: Choose the N-Ethyl variant when targeting increased lipophilicity for blood-brain barrier (BBB) penetration or to retard metabolic clearance compared to the methyl analog.[1][2]
Objective: Separate the secondary amine (Product) from the primary amine (Precursor/Impurity).[1][2] Standard C18 columns often show tailing for amines; this method uses a chaotropic buffer to suppress silanol interactions.[2]
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1][2]
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[2]